molecular formula C4H3BrN2O B1603805 4-Bromo-2-hydroxypyrimidine CAS No. 548767-83-5

4-Bromo-2-hydroxypyrimidine

Cat. No.: B1603805
CAS No.: 548767-83-5
M. Wt: 174.98 g/mol
InChI Key: XOHSNTLTQPMYPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxypyrimidine is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSNTLTQPMYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621968
Record name 6-Bromopyrimidin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID70621968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548767-83-5
Record name 6-Bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-hydroxypyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Properties, Reactivity, and Applications

Introduction

This compound (CAS No: 548767-83-5) is a functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science.[1] As a derivative of pyrimidine, a core component of nucleic acids, this molecule serves as a versatile and strategic building block for the synthesis of more complex chemical entities.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the C4 position and a hydroxyl group at the C2 position, provides two distinct sites for chemical modification. This dual functionality allows for the regioselective synthesis of a wide array of derivatives, making it an invaluable intermediate in the development of novel pharmaceutical agents and specialty chemicals.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Chemical Structure and Properties

Molecular Structure and Tautomerism

The chemical structure of this compound is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a bromine atom at position 4 and a hydroxyl group at position 2. A critical feature of this and other hydroxypyrimidines is the existence of lactam-lactim tautomerism.[1][3] The molecule exists in a dynamic equilibrium between the aromatic hydroxyl (lactim) form, 4-bromo-pyrimidin-2-ol , and the non-aromatic keto (lactam) form, 4-bromo-1H-pyrimidin-2-one . Spectroscopic and theoretical studies have shown that in solution, the lactam form is generally predominant.[4][5] This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic properties.[1]

SynthesisWorkflow start 2-Hydroxypyrimidine reaction Electrophilic Substitution start->reaction reagent Brominating Agent (e.g., NBS or Br₂) reagent->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product SuzukiWorkflow cluster_setup 1. Reaction Setup cluster_inert 2. Create Inert Atmosphere cluster_addition 3. Add Reagents cluster_reaction 4. Heat & Monitor cluster_workup 5. Work-up & Purification a Combine Reactants: - this compound - Arylboronic Acid - Base b Evacuate & Backfill with Argon/Nitrogen (3x) a->b c Add Solvent & Pd Catalyst b->c d Heat to 80-100 °C Monitor by TLC/LC-MS c->d e Cool, Extract & Purify (Column Chromatography) d->e

References

4-Bromo-2-hydroxypyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Synthesis, Properties, and Application in Cross-Coupling Reactions

Introduction

This compound stands as a pivotal heterocyclic building block for researchers and scientists in the field of organic synthesis and drug development. Its strategic placement of a reactive bromine atom and a hydroxyl group on the pyrimidine core makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1]

This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, and, most critically, its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the focus will be not just on the protocols but on the underlying chemical principles that govern its reactivity and utility, offering field-proven insights for its effective use in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible synthesis. The key identification and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 548767-83-5[2][3]
Molecular Formula C₄H₃BrN₂O[3]
Molecular Weight 174.98 g/mol [2]
Predicted pKa 6.04 ± 0.10[3]
Predicted Boiling Point 371.3 ± 22.0 °C at 760 mmHg[3]
Predicted Density 1.934 g/cm³[3]
A Critical Note on Tautomerism

A defining characteristic of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the more stable keto or pyrimidinone (lactam) form.[4][5][6] This equilibrium is fundamental to its reactivity and interactions. While often named as a "hydroxypyrimidine," the compound predominantly exists as 4-Bromo-1H-pyrimidin-2-one. This tautomerism influences the molecule's hydrogen bonding capabilities, solubility, and electronic properties, which can, in turn, affect its reactivity in catalytic cycles.[4] Researchers should be aware that the reactive species in a given reaction may be either tautomer, or that the equilibrium can be influenced by solvent, pH, and temperature.

Synthesis and Purification

The most common and direct method for the preparation of this compound is through the electrophilic bromination of the readily available 2-hydroxypyrimidine precursor.

Synthesis Workflow: Direct Bromination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Hydroxypyrimidine D Stir at Controlled Temperature A->D B N-Bromosuccinimide (NBS) B->D C Polar Aprotic Solvent (e.g., DMF) C->D E Quenching (e.g., with water) D->E Reaction Complete F Filtration E->F G Recrystallization F->G H This compound (Product) G->H Purified Solid

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to minimize the formation of over-brominated byproducts.[4]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to solubilize the starting materials and facilitate the ionic mechanism of the electrophilic aromatic substitution.

  • Purification: The crude product often precipitates upon quenching the reaction with water. Filtration followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a standard and effective method for obtaining the high-purity material required for subsequent sensitive applications like cross-coupling reactions.

Core Application: A Building Block in Suzuki-Miyaura Cross-Coupling

The true value of this compound in drug discovery lies in its utility as an electrophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the C4 position of the pyrimidine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).

Why this is important for drug development: This reaction allows for the modular and convergent synthesis of complex molecules. Medicinal chemists can rapidly generate libraries of analogues by coupling various boronic acids to the pyrimidine core, enabling efficient exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-Br (Oxidative Addition Complex) TM Transmetalation PdII_Boronate R¹-Pd(II)L₂-R² (Transmetalation Complex) RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) Pd0->PdII_Aryl R¹-Br (this compound) Pd0->PdII_Aryl  Oxidative  Addition PdII_Aryl->PdII_Boronate R²-B(OR)₂ + Base PdII_Aryl->PdII_Boronate  Transmetalation PdII_Boronate->Pd0 R¹-R² (Product) PdII_Boronate->Pd0  Reductive  Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The reactivity of aryl halides follows the order I > Br > Cl, making the C-Br bond sufficiently reactive for this step under standard conditions.[7]

  • Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments (the pyrimidine and the R² group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound. It is a self-validating system; successful product formation confirms the viability of the catalytic cycle under these conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Step-by-Step Methodology:

  • Reaction Setup (The "Why"):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Rationale: The flask must be dry and the reaction performed under an inert atmosphere (argon or nitrogen) because the active Pd(0) catalyst and some organometallic intermediates are sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields. An excess of the boronic acid is used to drive the reaction to completion.

  • Solvent Addition (The "Why"):

    • Seal the flask with a septum. Evacuate the flask and backfill with inert gas three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.

    • Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The mixed solvent system is common; the organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Reaction Execution (The "Why"):

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.

  • Workup (The "Why"):

    • Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine (saturated NaCl solution).

    • Rationale: The workup is designed to separate the desired organic product from the inorganic salts (base, boron byproducts) and the water-soluble solvent components. The brine wash helps to remove residual water from the organic layer.

  • Purification (The "Why"):

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure coupled product.

    • Rationale: This final step removes any unreacted starting materials, catalyst residues, and organic byproducts, yielding the product with the high purity required for biological testing or further synthetic transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 548767-83-5) should always be consulted prior to use, general precautions for brominated heterocyclic compounds should be followed. Based on data for analogous compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its predictable reactivity at the C4 position, primarily through robust methods like the Suzuki-Miyaura coupling, provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, particularly its tautomeric nature, and the mechanistic underpinnings of the reactions in which it participates, empowers researchers to optimize synthetic routes, troubleshoot challenges, and ultimately accelerate the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Tautomerism and Spectroscopic Data of 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of 4-bromo-2-hydroxypyrimidine, focusing on its tautomeric nature and the corresponding spectroscopic signatures. As a functionalized pyrimidine, this compound holds significant interest for applications in medicinal chemistry and materials science, where a deep understanding of its structural and electronic properties is paramount for rational design and development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and data interpretation, ensuring a self-validating and authoritative resource.

The Tautomeric Landscape of this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry, and this compound is a prime example of this phenomenon. The presence of a hydroxyl group at the 2-position of the pyrimidine ring allows for proton migration, leading to a keto-enol type tautomerism. The two principal tautomeric forms are the This compound (enol form) and the 4-bromo-pyrimidin-2(1H)-one (keto form).

The position of this equilibrium is not static; it is significantly influenced by the surrounding environment, including the solvent's polarity and hydrogen-bonding capabilities, as well as the solid-state packing forces. Theoretical and computational studies on related 2-hydroxypyrimidines and 4-hydroxypyrimidines have shown that the keto form is generally favored in polar solvents, while the enol form can be more prevalent in the gas phase or non-polar solvents.[1][2][3] The bromine substituent at the 4-position is expected to influence the electronic distribution within the pyrimidine ring, but the fundamental principles of tautomerism remain the same.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound is a critical first step for its study and application. A common and effective method is the direct bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the pyrimidine ring, allowing for electrophilic substitution.

Experimental Protocol: Bromination of 2-Hydroxypyrimidine

Objective: To synthesize this compound via electrophilic bromination of 2-hydroxypyrimidine.

Materials:

  • 2-Hydroxypyrimidine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxypyrimidine in DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. The use of NBS is a field-proven choice for controlled bromination, minimizing the formation of over-brominated byproducts.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain purified this compound.

SynthesisWorkflow start Start: Dissolve 2-Hydroxypyrimidine in DMF cool Cool to 0-5 °C start->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs stir Stir at Room Temperature add_nbs->stir monitor Monitor via TLC stir->monitor precipitate Precipitate in Ice Water monitor->precipitate Reaction Complete filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize end End: Purified this compound recrystallize->end

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The elucidation of the tautomeric preference of this compound in different states relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the different chemical environments of the protons and carbons in each form.

¹H NMR Spectroscopy: The ¹H NMR spectrum is particularly informative. In the enol form, an O-H proton signal would be expected, though its chemical shift can be broad and variable depending on the solvent and concentration. The keto form, conversely, will exhibit an N-H proton signal, typically at a different chemical shift. The protons on the pyrimidine ring will also show distinct chemical shifts and coupling patterns for each tautomer. The bromine atom at the 4-position will exert a deshielding effect on adjacent protons.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the dominant tautomer. A key indicator is the chemical shift of the C2 carbon. In the enol form (this compound), this carbon is attached to a hydroxyl group and would resonate at a chemical shift typical for an aromatic carbon bearing an oxygen. In the keto form (4-bromo-pyrimidin-2(1H)-one), the C2 carbon is a carbonyl carbon and will appear significantly downfield, typically in the range of 150-170 ppm.[5] The position of this signal is often a definitive marker for the predominant tautomeric form in solution.

Spectroscopic Data Summary (Predicted and Analog-Based)
Technique Expected Observations for 4-bromo-pyrimidin-2(1H)-one (Keto Form) in DMSO-d₆
¹H NMR N-H proton signal (broad singlet), Two aromatic protons (doublets)
¹³C NMR C2 (carbonyl) ~150-160 ppm, C4 ~140-150 ppm, C5 ~110-120 ppm, C6 ~155-165 ppm
FTIR (KBr Pellet) N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=C and C=N stretches (~1500-1650 cm⁻¹), C-Br stretch (~500-600 cm⁻¹)
UV-Vis λmax ~260-280 nm in polar solvents (π → π* transitions)
Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to determine the dominant tautomeric form in solution.

Materials:

  • Purified this compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is an excellent choice for this analysis as its polarity can stabilize the keto tautomer, and it is a good solvent for many heterocyclic compounds.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 400 MHz spectrometer, 16 scans, and a relaxation delay of 1 second.

  • Acquire a ¹³C NMR spectrum. Typical parameters include a 100 MHz spectrometer, 1024 scans, and a relaxation delay of 2 seconds.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups and is instrumental in identifying the predominant tautomer in the solid state.

  • Keto Form (4-bromo-pyrimidin-2(1H)-one): The most telling absorption would be a strong C=O stretching band, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, an N-H stretching vibration would be observed in the 3200-3400 cm⁻¹ range.

  • Enol Form (this compound): This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong C=O stretch in the 1650-1700 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be present in the 1500-1650 cm⁻¹ range for both tautomers.[6]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To obtain the solid-state infrared spectrum of this compound to identify the dominant tautomer.

Materials:

  • Purified this compound

  • FTIR-grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum.

  • In an agate mortar, grind a small amount (1-2 mg) of the this compound sample into a fine powder.

  • Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

  • Grind the mixture until a homogeneous, fine powder is obtained. This ensures that the sample is evenly dispersed in the KBr matrix, which is transparent to infrared radiation.[1]

  • Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study the tautomeric equilibrium in different solvents. The keto and enol forms will have different chromophoric systems and thus exhibit distinct absorption maxima (λmax). By measuring the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol), shifts in the absorption bands can indicate a shift in the tautomeric equilibrium.[7] Generally, the π → π* transitions of the conjugated system in the pyrimidine ring are observed.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of this compound.

Materials:

  • Purified this compound

  • Spectroscopic grade cyclohexane

  • Spectroscopic grade ethanol

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound in both cyclohexane and ethanol.

  • From the stock solutions, prepare a series of dilutions to a concentration that gives an absorbance in the range of 0.1-1.0.

  • Record the UV-Vis absorption spectrum of each solution from approximately 200 to 400 nm using the respective pure solvent as a blank.

  • Identify the λmax for each solvent and analyze any shifts in the absorption bands, which can be correlated with changes in the tautomeric equilibrium.

Conclusion and Future Directions

The tautomeric nature of this compound is a critical aspect of its chemical identity, influencing its reactivity, physical properties, and potential biological activity. This guide has provided a framework for its synthesis and detailed the spectroscopic methods necessary for its thorough characterization. The provided protocols are robust and based on established principles in the field, ensuring reliable and reproducible results.

For drug development professionals, understanding the predominant tautomeric form under physiological conditions is crucial for predicting receptor-ligand interactions. For materials scientists, controlling the tautomeric equilibrium can be a means to tune the photophysical properties of derived materials.

Future research should focus on obtaining high-resolution crystal structures of this compound to definitively determine its solid-state structure. Further computational studies, in conjunction with the experimental data generated through the protocols outlined herein, will provide a more complete picture of the potential energy surface of the tautomeric interconversion.

References

A Technical Guide to the Historical Synthesis of 4-Bromo-2-hydroxypyrimidine: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of a Versatile Heterocycle

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of nucleobases and a vast array of therapeutic agents.[1] Within this class, halo-pyrimidines serve as exceptionally versatile intermediates. Specifically, 4-Bromo-2-hydroxypyrimidine is a critical precursor for the synthesis of 4-(substituted amino)pyrimidines, a class of compounds investigated for a wide range of biological activities.[2] The C4-bromo substituent is highly susceptible to nucleophilic displacement, making it an ideal handle for introducing diverse functionalities. This guide provides an in-depth exploration of the foundational and historical methods developed to synthesize this key building block, offering field-proven insights into the causality behind experimental choices and the evolution of synthetic strategies.

Core Synthetic Strategies: A Journey Through Foundational Methods

The synthesis of this compound has historically been approached through two principal and logically distinct pathways: the direct functionalization of a pre-formed pyrimidine ring and the transformation of an alternative functional group at the C4 position. Each approach carries its own set of mechanistic principles and experimental considerations.

Method 1: Direct Halogenation of the Pyrimidinone Tautomer

The most direct conceptual route involves the conversion of the hydroxyl group of 2-hydroxypyrimidine into a bromine atom. It is critical to recognize that 2-hydroxypyrimidine exists predominantly in its more stable pyrimidin-2(1H)-one tautomeric form. This tautomerism is key to understanding the reaction, as the target functional group behaves more like a cyclic amide or lactam than a phenol.

Causality and Experimental Rationale: Direct bromination with elemental bromine (Br₂) typically results in electrophilic substitution at the electron-rich C5 position, yielding 5-bromo-2-hydroxypyrimidine, not the desired C4 isomer. Therefore, historical methods relied on reagents capable of converting a carbonyl group (from the pyrimidin-2-one tautomer) into a halo-group. The classic reagents for this transformation are phosphorus halides, such as phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). These reagents are potent halogenating agents for amides and ketones.

Mechanism: The reaction proceeds via activation of the carbonyl oxygen by the electrophilic phosphorus center. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a bromide ion at the C4 position, leading to the displacement of the activated oxygen group and aromatization to form the 4-bromopyrimidine product.

Experimental Protocol: Halogenation using Phosphorus Oxybromide

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, 2-hydroxypyrimidine (1.0 eq) is carefully mixed with an excess of phosphorus oxybromide (POBr₃, ~3.0-5.0 eq). The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating: The reaction mixture is heated, often to reflux (approx. 100-120 °C), for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The mixture is cooled to room temperature and then cautiously poured onto crushed ice to quench the excess POBr₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

  • Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Method 2: The Sandmeyer Reaction of 4-Amino-2-hydroxypyrimidine

When direct halogenation is inefficient or yields the incorrect isomer, the Sandmeyer reaction offers a powerful and reliable alternative. This classic transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate.[3][4] It is a cornerstone of aromatic chemistry for installing functional groups in patterns not achievable by direct substitution.[5]

Causality and Experimental Rationale: This multi-step process leverages the readily available 4-amino-2-hydroxypyrimidine as a starting material. The core of the reaction is the transformation of the stable amino group into an excellent leaving group (dinitrogen gas, N₂) via diazotization.[6] The subsequent displacement is catalyzed by copper(I) salts, which facilitate the conversion via a radical-nucleophilic pathway.

Workflow: The process is a two-stage, one-pot synthesis:

  • Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr for bromination), at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Copper-Catalyzed Displacement: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion.

Mechanism: The Sandmeyer reaction proceeds through a radical mechanism. Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[3]

Experimental Protocol: Sandmeyer Reaction

  • Diazotization:

    • 4-Amino-2-hydroxypyrimidine (1.0 eq) is dissolved or suspended in an aqueous solution of hydrobromic acid (HBr, 48%, excess).

    • The mixture is cooled to 0–5 °C in an ice-salt bath.

    • A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) is added dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

    • The reaction is stirred at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Displacement:

    • In a separate flask, copper(I) bromide (CuBr, catalytic to stoichiometric amounts) is prepared or dissolved in HBr.

    • The cold diazonium salt solution is slowly added to the CuBr solution with vigorous stirring.

    • After the addition, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-70 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • The reaction mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.

    • The resulting crude solid is purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The logical flows of these two primary historical methods are distinct and can be visualized to underscore their strategic differences.

G cluster_0 Method 1: Direct Halogenation A 2-Hydroxypyrimidine (Pyrimidin-2-one Tautomer) B Treatment with POBr₃ or PBr₅/POCl₃ A->B Reagent Addition C This compound B->C Heat & Work-up

Caption: Workflow for the direct halogenation of 2-hydroxypyrimidine.

G cluster_1 Method 2: Sandmeyer Reaction cluster_2 Stage 1: Diazotization cluster_3 Stage 2: Displacement D 4-Amino-2-hydroxypyrimidine E NaNO₂, HBr (0-5 °C) D->E F Pyrimidine-4-diazonium Bromide (Intermediate) E->F G CuBr Catalyst F->G Addition to Catalyst H This compound (+ N₂ gas) G->H

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-hydroxypyrimidine with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the pyrimidine core, a hydroxyl group, and a bromine atom, confer a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the compound's reactivity towards both electrophiles and nucleophiles, offering insights into reaction mechanisms, optimal experimental conditions, and practical synthetic applications. Detailed protocols and mechanistic diagrams are included to furnish researchers, scientists, and drug development professionals with a thorough understanding of this important synthetic building block.

Introduction: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic interplay of its constituent functional groups. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which lowers its basicity compared to pyridine.[1] This electron deficiency is most pronounced at the 2, 4, and 6 positions.

The hydroxyl group at the C2 position introduces further complexity through tautomerism. This compound exists in equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms.[2] Theoretical studies and experimental evidence for related 2-hydroxypyridines suggest that the equilibrium can be influenced by the solvent, with polar solvents favoring the lactam form.[3][4][5][6] This tautomerism is critical as it influences the aromaticity and the nucleophilic/electrophilic character of the ring.

The bromine atom at the C4 position serves as a good leaving group in nucleophilic substitution reactions and also directs electrophilic attack.[2] Its presence creates a highly electrophilic carbon center at C4, making it susceptible to displacement by a wide range of nucleophiles.

Caption: Tautomeric equilibrium of this compound.

Reactions with Nucleophiles: Exploiting the C4-Bromine Lability

The most synthetically valuable reactions of this compound involve the displacement of the C4-bromo substituent by nucleophiles. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution (SNAr).

Amination Reactions

The introduction of amino groups at the C4 position is a common strategy in the synthesis of biologically active molecules. This can be achieved by reacting this compound with a variety of primary and secondary amines.

Mechanism: The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex. The electron-deficient pyrimidine ring stabilizes the negative charge of this intermediate.

Caption: Generalized workflow for the amination of this compound.

Experimental Protocol: Synthesis of 4-Amino-2-hydroxypyrimidine Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or water.[7]

  • Reagent Addition: Add the desired amine (1.1-1.5 eq). For less reactive anilines, the addition of a catalytic amount of acid (e.g., HCl) can promote the reaction.[7][8]

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the nucleophilicity of the amine.[7]

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineWater8024Good[7]
Substituted Anilines2-PropanolReflux2282-87[7]
Aliphatic AminesWaterRT--[8]

Table 1: Representative conditions for amination reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent also enables a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. These reactions significantly expand the synthetic utility of this compound.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), an aryl or vinyl boronic acid (1.1-1.5 eq), and a base such as Na₂CO₃ or K₂HPO₄·3H₂O (2.0-3.0 eq) in a suitable solvent (e.g., toluene, methanol, or a mixture of dioxane and water), add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand.[9][10]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several hours. Monitor the reaction by TLC or LC-MS.[9][10]

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂(Br) Pd(0)L2->OxAdd Ar-Br Transmetal Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds by reacting a terminal alkyne with an organohalide, catalyzed by palladium and a copper co-catalyst.[9]

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt like CuI (2-5 mol%) in a solvent system of toluene and a base like triethylamine.[9]

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.

Reactions with Electrophiles: The Role of Ring Activation and Directing Groups

Electrophilic aromatic substitution (EAS) on the this compound ring is less common due to the ring's inherent electron deficiency. However, the hydroxyl group (in its lactim form) is an activating, ortho-, para-directing group, which can facilitate electrophilic attack at the C5 position.[13] Conversely, the bromine atom is a deactivating but ortho-, para-directing group.[13] The interplay of these effects generally directs incoming electrophiles to the C5 position.

Halogenation

Further halogenation of this compound can occur at the C5 position under appropriate conditions.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound in a suitable solvent like benzene or nitrobenzene.[1]

  • Reagent Addition: Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.[2]

  • Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the formation of the dibrominated product by TLC or GC-MS.

  • Work-up: After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. The product can then be isolated by extraction and purified by recrystallization or chromatography.

Nitration

Nitration of the pyrimidine ring can be challenging due to the strongly acidic conditions typically employed, which can lead to protonation and further deactivation of the ring.[14] However, nitration at the C5 position may be achievable under carefully controlled conditions.

Experimental Protocol: Nitration of this compound

  • Reaction Setup: In a flask cooled in an ice bath, dissolve this compound in concentrated sulfuric acid.

  • Reagent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.[15][16]

  • Reaction Conditions: Allow the reaction to stir at a low temperature for a specified period, carefully monitoring for product formation.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product. The solid can be collected by filtration, washed with water, and dried.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by a strong propensity for nucleophilic substitution at the C4 position, which can be exploited for the introduction of a wide array of functional groups through both direct substitution and palladium-catalyzed cross-coupling reactions. While electrophilic substitution is less facile due to the electron-deficient nature of the pyrimidine ring, reactions such as halogenation and nitration can be directed to the C5 position under appropriate conditions. A thorough understanding of the electronic properties and tautomeric equilibrium of this molecule is crucial for designing efficient and selective synthetic transformations. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers leveraging the synthetic potential of this compound in drug discovery and materials science.

References

The Strategic Deployment of 4-Bromo-2-hydroxypyrimidine as a Purine Analog in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 4-bromo-2-hydroxypyrimidine has emerged as a particularly strategic building block in the design of purine analogs. Its unique electronic and structural properties, coupled with its synthetic versatility, allow it to serve as a bioisosteric replacement for the purine core, enabling the development of targeted inhibitors for a range of enzymes implicated in human diseases. This guide provides a comprehensive technical overview of the application of this compound in drug design, with a focus on its role in the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes and Spleen Tyrosine Kinase (SYK). We will delve into the rationale behind its selection, detailed synthetic protocols, structure-activity relationship (SAR) analyses, and the biological pathways these compounds modulate.

Introduction: The Rationale for this compound as a Purine Bioisostere

Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the core of nucleobases like adenine and guanine. Consequently, many enzymes that interact with these molecules, such as kinases and hydroxylases, have active sites tailored to the purine scaffold. In drug design, the concept of bioisosterism—the substitution of a chemical group with another that retains similar physical and chemical properties to produce broadly similar biological effects—is a powerful strategy for lead optimization.[1]

The this compound moiety serves as an effective purine analog for several key reasons:

  • Structural Mimicry: The pyrimidine ring, particularly when appropriately substituted, can mimic the hydrogen bonding patterns and overall shape of the purine bicyclic system.

  • Modulation of Physicochemical Properties: The replacement of a purine with a pyrimidine can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like properties.[][3]

  • Synthetic Tractability: The bromine atom at the 4-position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space to optimize potency and selectivity.[4]

  • Novel Intellectual Property: The use of this scaffold can lead to the discovery of novel chemical entities with distinct intellectual property profiles.

This guide will explore two distinct case studies that highlight the successful application of this strategy: the development of PHD inhibitors for the treatment of anemia and the design of SYK inhibitors for inflammatory and autoimmune diseases.

Case Study 1: Inhibition of HIF Prolyl Hydroxylase (PHD) for the Treatment of Anemia

The regulation of red blood cell production is a critical physiological process orchestrated by the hormone erythropoietin (EPO). The transcription factor Hypoxia-Inducible Factor (HIF) is a master regulator of the body's response to low oxygen levels (hypoxia) and plays a central role in stimulating EPO production. In normoxic conditions, HIF-1α is hydroxylated by HIF prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[5] Inhibition of PHD enzymes stabilizes HIF-1α, mimicking a hypoxic state and thereby upregulating the expression of hypoxia-responsive genes, including EPO.[6] This mechanism has made PHD inhibitors a promising new class of oral medications for treating anemia associated with chronic kidney disease.[7]

The HIF-1α Signaling Pathway and the Role of PHD2

The signaling cascade leading to HIF-1α stabilization is a tightly regulated process. Under normal oxygen levels, PHD2 utilizes O₂ and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for destruction. By inhibiting PHD2, small molecules can prevent this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate gene expression.[8][9][10][11]

HIF_Signaling_Pathway cluster_normoxia Normoxia (Sufficient O₂) cluster_hypoxia Hypoxia (Low O₂) / PHD2 Inhibition cluster_nucleus Hypoxia (Low O₂) / PHD2 Inhibition HIF-1α_normoxia HIF-1α PHD2_active Active PHD2 HIF-1α_normoxia->PHD2_active O₂, 2-OG HIF-1α_OH Hydroxylated HIF-1α PHD2_active->HIF-1α_OH Hydroxylation VHL VHL E3 Ligase HIF-1α_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF-1α_stable Stable HIF-1α HIF-1α_hypoxia->HIF-1α_stable PHD2_inhibitor PHD2 Inhibitor PHD2_inactive Inactive PHD2 PHD2_inhibitor->PHD2_inactive Inhibition Nucleus Nucleus HIF-1α_stable->Nucleus HIF-1_complex HIF-1 Complex HIF-1α_stable->HIF-1_complex Dimerization HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE Binding Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Activation

Figure 1: The HIF-1α Signaling Pathway under Normoxia and with PHD2 Inhibition.
Structure-Activity Relationship (SAR) of 4-Hydroxypyrimidine-Based PHD Inhibitors

A notable series of 4-hydroxypyrimidine-containing PHD inhibitors has been developed and characterized.[12][13][14] The general structure consists of a 4-hydroxypyrimidine core, a pyrazole moiety that chelates the active site iron, and a biphenyl group that extends into a hydrophobic pocket.

Compound IDR Group (at C-5 of Pyrimidine)PHD2 IC₅₀ (µM)
8 Biphenyl-4-yl-carboxamide0.024
9 4'-Methoxybiphenyl-4-yl-carboxamide0.015
10 Phenylcarboxamide0.100
11 4-Fluorophenylcarboxamide0.050
12 4-Chlorophenylcarboxamide0.030
13 4-Bromophenylcarboxamide0.025
14 4-Iodophenylcarboxamide0.020
15 4-Methylphenylcarboxamide0.040
16 4-Methoxyphenylcarboxamide0.035
17 4-Trifluoromethylphenylcarboxamide0.018

Data adapted from Holt-Martyn, J. P., et al. (2020).[12][13][14]

The SAR data reveals several key insights:

  • Biphenyl Moiety: The presence of a biphenyl group at the C-5 position is crucial for high potency, as it occupies a key hydrophobic pocket.

  • Substituents on the Phenyl Ring: Halogen substitution on the distal phenyl ring is generally well-tolerated, with larger halogens and electron-withdrawing groups like trifluoromethyl leading to slightly increased potency.

  • Amide Linker: The amide linker is essential for orienting the biphenyl group correctly within the active site.

Experimental Protocols

The synthesis of the 4-hydroxypyrimidine series generally follows a convergent approach.[13][15]

G A Diethyl ethoxymethylenemalonate C 4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylate (6) A->C B 1H-pyrazole-1-carboximidamide B->C NaOEt, Ethanol, Microwave, 90°C D 4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (7) C->D LiOH, THF/H₂O F N-(biphenyl-4-yl)-4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide (8) D->F E Biphenyl-4-amine E->F CDI, DMAc, then amine

Figure 2: Synthetic scheme for a representative 4-hydroxypyrimidine PHD inhibitor.

Step-by-Step Synthesis of N-(biphenyl-4-yl)-4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide (8):

  • Synthesis of Ethyl 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylate (6): To a solution of sodium ethoxide in ethanol, add 1H-pyrazole-1-carboximidamide followed by diethyl ethoxymethylenemalonate. Heat the reaction mixture in a microwave reactor at 90°C for 2 hours. After cooling, acidify the mixture and extract the product. Purify by column chromatography.

  • Hydrolysis to 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (7): Dissolve compound 6 in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 16 hours. Acidify the reaction mixture to precipitate the carboxylic acid, which can be collected by filtration.

  • Amide Coupling to form Compound 8: To a solution of carboxylic acid 7 in DMAc, add 1,1'-carbonyldiimidazole (CDI) and heat at 100°C for 30 minutes. Cool the reaction mixture to room temperature and add biphenyl-4-amine. Stir for 16 hours. Isolate the product by precipitation and purify by recrystallization.

This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2.[13][16]

  • Reagent Preparation: Prepare solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate, and the test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add a mixture of PHD2 enzyme, Fe(II), and ascorbate.

  • Initiation and Incubation: Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate. Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated with an anti-hydroxyproline antibody and streptavidin-coated donor beads.

  • Signal Reading: Incubate in the dark for 60 minutes and read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to PHD2 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Case Study 2: Inhibition of Spleen Tyrosine Kinase (SYK) for Inflammatory Diseases

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[15][17] It is a key mediator of signal transduction downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.[5] Dysregulation of SYK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[6]

The SYK Signaling Pathway in Immune Response

Upon antigen binding to an immunoreceptor, SYK is recruited to the receptor complex and activated. This initiates a downstream signaling cascade involving multiple effector proteins, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[8][12]

SYK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR SYK_inactive Inactive SYK BCR->SYK_inactive Recruitment & Activation SYK_active Active SYK SYK_inactive->SYK_active Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ2, PI3K) SYK_active->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response SYK_Inhibitor SYK Inhibitor SYK_Inhibitor->SYK_active Inhibition

Figure 3: Simplified SYK signaling pathway in B-cells.
2,4-Disubstituted Pyrimidines as SYK Inhibitors

The 2,4-disubstituted pyrimidine scaffold has been successfully employed to develop potent and selective SYK inhibitors.[] The this compound can be readily converted to a 2,4-diaminopyrimidine core, a well-established hinge-binding motif for many kinases.

  • C2-Substituent: This position is often used to introduce groups that project into the solvent-exposed region, allowing for modifications to improve solubility and other physicochemical properties.

  • C4-Substituent: The amino group at this position typically forms crucial hydrogen bonds with the kinase hinge region. The substituent on this amine is varied to optimize potency and selectivity.

  • C5-Position: The position corresponding to the original hydroxyl group can be substituted to interact with the gatekeeper residue of the kinase, influencing selectivity.

Experimental Protocols

A common synthetic route to 2,4-diaminopyrimidine derivatives starts from a dihalopyrimidine, which can be prepared from this compound.[9]

G A This compound B 2,4-Dichloropyrimidine A->B POCl₃ D 2-Chloro-N-R¹-pyrimidin-4-amine B->D C Amine 1 (R¹-NH₂) C->D SₙAr Reaction F N⁴-R¹-N²-R²-pyrimidine-2,4-diamine D->F E Amine 2 (R²-NH₂) E->F SₙAr Reaction

Figure 4: General synthetic scheme for 2,4-disubstituted pyrimidine kinase inhibitors.

Step-by-Step Synthesis:

  • Chlorination: this compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine.

  • First Nucleophilic Aromatic Substitution (SₙAr): The more reactive chlorine at the 4-position is selectively displaced by an amine (R¹-NH₂) to give the 2-chloro-N-R¹-pyrimidin-4-amine intermediate.

  • Second Nucleophilic Aromatic Substitution (SₙAr): The remaining chlorine at the 2-position is then displaced by a second amine (R²-NH₂) to afford the final 2,4-diaminopyrimidine product.

The inhibitory activity of compounds against SYK can be determined using a variety of biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant SYK enzyme, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure: The SYK enzyme is incubated with the test compound at various concentrations. The kinase reaction is initiated by the addition of ATP and the peptide substrate.

  • Detection: After incubation, the reaction is stopped, and the TR-FRET detection reagents are added. The amount of phosphorylated substrate is quantified by measuring the FRET signal.

  • Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

ADME and Pharmacokinetic Considerations

A critical aspect of drug development is ensuring that a potent compound possesses a favorable ADME profile. Pyrimidine-based drugs have demonstrated a wide range of pharmacokinetic properties, and the this compound scaffold offers several avenues for optimization.[][3][12]

  • Solubility: The introduction of polar groups, often at the C2-position in the kinase inhibitor series, can enhance aqueous solubility.

  • Metabolic Stability: The pyrimidine core is generally stable to metabolic degradation. However, substituents can be susceptible to metabolism by cytochrome P450 enzymes. Understanding the metabolic liabilities of a lead compound is crucial for guiding further optimization.[19]

  • Permeability: The overall lipophilicity of the molecule, which can be fine-tuned through substituent modifications, will influence its permeability across biological membranes.

For the PHD inhibitor class, oral bioavailability has been achieved, demonstrating that these pyrimidine-based compounds can be developed into orally administered drugs.[19][20]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable and versatile starting point for the design of purine analogs in drug discovery. Its ability to mimic the purine core, coupled with its synthetic accessibility, has enabled the development of potent and selective inhibitors for diverse enzyme targets, as exemplified by the successful development of PHD inhibitors and the promising potential for SYK inhibitors.

The key to leveraging this scaffold lies in a deep understanding of the target's active site and the strategic use of the 4-bromo position as a handle for synthetic diversification. As our understanding of the biological roles of purine-binding enzymes continues to expand, it is highly probable that the this compound scaffold will continue to be a valuable tool in the medicinal chemist's arsenal for the development of novel therapeutics. Future work will likely focus on further refining the selectivity of these inhibitors and optimizing their pharmacokinetic properties to deliver safe and effective medicines for a range of human diseases.

References

Methodological & Application

Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-hydroxypyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-Bromo-2-hydroxypyrimidine

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-2-hydroxypyrimidine derivatives. This class of compounds is of significant interest due to the prevalence of the 2-hydroxypyrimidine scaffold in numerous biologically active molecules and approved pharmaceuticals.

The guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a robust and reproducible protocol.

Introduction: The Significance of 2-Hydroxypyrimidine Scaffolds

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2-hydroxypyrimidine moiety, in particular, is a privileged scaffold capable of acting as a bioisostere for phenyl rings and participating in crucial hydrogen bonding interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[3][4][5] Applying this reaction to this compound provides a direct and efficient route to novel 4-substituted pyrimidine derivatives, which are valuable intermediates for drug discovery programs.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[6] The Pd(0) inserts itself into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The reactivity of halides generally follows the order I > Br > Cl.[5][8]

  • Transmetalation : In this step, the organic group from the organoboron species is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic borate complex, which facilitates the transfer.[9] This displaces the halide from the palladium complex.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the pyrimidine and the aryl group from the boronic acid) from the Pd(II) complex. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition PdII_aryl Ar-Pd(II)L₂(Ar') PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination ArX R¹-X (this compound) ArX->PdII_halide Boronic R²-B(OR)₂ (Arylboronic Acid) Boronic->PdII_aryl Base Base Base->PdII_aryl Product R¹-R² (Product) Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general and robust method for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)Notes
This compoundElectrophile1.0 equiv. (175 mg)Ensure purity.
Arylboronic AcidNucleophile1.1 - 1.5 equiv.Stability can vary; store under inert gas if sensitive.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst2 - 5 mol%Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.[1][2]
Base (e.g., K₂CO₃ or K₃PO₄)Activates Boronic Acid2.0 - 3.0 equiv.K₃PO₄ is a stronger base and can be effective for less reactive substrates.[10]
Solvent System (e.g., 1,4-Dioxane/Water)Reaction Medium4-5 mL (4:1 or 5:1 v/v)Degassing is critical to prevent catalyst oxidation.
Inert GasPrevents OxidationN/AHigh-purity Argon or Nitrogen.
Reaction VesselReaction ContainerSchlenk flask or microwave vialMust be oven-dried to remove moisture.

Step-by-Step Experimental Procedure

Experimental_Workflow start Start: Prepare Reagents setup 1. Reaction Setup - Add solids to oven-dried flask - (Pyrimidine, Boronic Acid, Base, Catalyst) start->setup inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Add Solvents - Add degassed 1,4-dioxane - Add degassed water inert->solvent reaction 4. Reaction - Heat to 80-100 °C - Monitor by TLC or LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the reaction atmosphere is free of oxygen.[1]

  • Solvent Addition : Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water at a 4:1 ratio) via syringe. Solvents should be degassed by bubbling with argon for 15-20 minutes prior to use.[11]

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours.[12]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[11]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-hydroxypyrimidine.[12]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature, or consider microwave irradiation.[13]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.Use a boronic ester (e.g., a pinacol ester) which can be more stable.[7] Minimize reaction time and temperature where possible. Ensure the base is not excessively strong or the water content too high.
Homocoupling of Boronic Acid Can occur under certain conditions, especially if the reductive elimination step is slow.Use a different ligand system. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[4][10] Ensure the stoichiometry of the aryl halide is at least 1:1 with the boronic acid.
Difficulty in Purification Product may be highly polar or have similar polarity to byproducts.Adjust the eluent system for column chromatography. A crystallization step might be effective for purification if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 4-aryl-2-hydroxypyrimidines from this compound. By understanding the core mechanism and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can achieve high yields of desired products. The protocol and insights provided herein serve as a robust starting point for the development of novel pyrimidine-based compounds for pharmaceutical and materials science applications.

References

Application Note & Protocols: Versatile Synthesis of Substituted Pyrimidines from 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of diverse substituted pyrimidines utilizing the versatile starting material, 4-Bromo-2-hydroxypyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] This guide details robust protocols for key transformations including Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr). Each protocol is accompanied by mechanistic insights and practical considerations to empower researchers in the synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases (cytosine, thymine, uracil) and a wide array of pharmaceuticals.[4][5] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6] The ability to strategically functionalize the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, making the development of efficient and versatile synthetic methodologies a critical objective for drug development professionals. This guide focuses on this compound as a key intermediate, leveraging its distinct reactivity to access a library of substituted pyrimidines.

The Starting Material: this compound

This compound is an ideal starting material due to the differential reactivity of its functional groups.

  • Tautomerism: The "2-hydroxy" group exists in a tautomeric equilibrium with its lactam form, 2-pyrimidone. This equilibrium can influence the molecule's reactivity and solubility. For the reactions described herein, the molecule primarily reacts from its lactam form.[7]

  • The Bromine Handle: The bromine atom at the C4 position is an excellent leaving group, making it a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions.[7]

  • Ring Activation: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the C4 position for nucleophilic aromatic substitution, providing an alternative synthetic route.[8]

Synthetic Strategies: An Overview

The functionalization of this compound can be achieved through several powerful synthetic methodologies. The choice of reaction depends on the desired substituent (Carbon-Carbon or Carbon-Nitrogen bond formation). This guide will detail protocols for the most common and effective transformations.

G cluster_0 Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Alkoxides, Thiolates) start->snar Strong Nucleophile prod_aryl 4-Aryl/Vinyl-2-hydroxypyrimidines (C-C Bond) suzuki->prod_aryl prod_alkynyl 4-Alkynyl-2-hydroxypyrimidines (C-C Bond) sonogashira->prod_alkynyl prod_amino 4-Amino-2-hydroxypyrimidines (C-N Bond) buchwald->prod_amino prod_snar 4-Substituted-2-hydroxypyrimidines (C-N, C-O, C-S Bonds) snar->prod_snar

Figure 1: Key synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for constructing C-C and C-N bonds.[9][10][11] These reactions proceed via a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination.[12][13]

G pd0 Pd(0)L₂ pdiia Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) pd0->pdiia Oxidative Addition pdiib Transmetalation Complex (L)₂Pd(II)(Ar)(R) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Coupled Product (Ar-R) pdiib->product arx Aryl Halide (Ar-X) arx->pdiia rm Organometallic Reagent (R-M) rm->pdiia

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[12][13] It is widely used due to the stability and low toxicity of boronic acids and its tolerance of various functional groups.[14]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.) followed by a degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF). The solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyrimidine.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Insights:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a common choice, but catalysts with more sophisticated ligands like dppf can offer better stability and yields for challenging substrates.[15]

  • Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A biphasic solvent system like Dioxane/Water is often used to dissolve both the organic substrates and the inorganic base.[16]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene100890-98
3Thiophene-3-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF851675-85
4Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O80670-80
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is exceptionally useful for creating conjugated enynes and arylalkynes and typically employs a dual-catalyst system of palladium and copper(I).[18][19]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF, or Toluene) followed by a degassed amine base (e.g., Triethylamine or Diisopropylamine). Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Insights:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step.[19]

  • Amine Base: The amine serves as both the base to deprotonate the alkyne and as a solvent.[18]

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, though they may require stronger bases or different ligands to proceed efficiently.[20]

EntryAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF2590-98
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene5085-95
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF4080-90
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[21][22] This method has largely replaced harsher classical methods for synthesizing arylamines.[21]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) to a dry Schlenk tube.

  • Catalyst Pre-formation (Optional): Briefly stir the catalyst, ligand, and base in the solvent to form the active Pd(0) species.

  • Reagent Addition: Add this compound (1.0 eq.), followed by the amine (1.1-1.5 eq.) and an anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions typically run for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Insights:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[23] The development of specialized ligands has greatly expanded the scope of this reaction.[24]

  • Base: A strong base is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[22][23] Sterically hindered bases like NaOt-Bu are used to prevent side reactions.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, making a strictly inert atmosphere essential for good results.[25]

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10080-90
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane11075-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSToluene9085-95

Nucleophilic Aromatic Substitution (SNAr)

As an alternative to metal-catalyzed methods, the electron-deficient pyrimidine ring can undergo direct nucleophilic aromatic substitution (SNAr).[26] The presence of two ring nitrogens withdraws electron density, making the C4 position susceptible to attack by strong nucleophiles, leading to the displacement of the bromide.[8][27]

Protocol 4: General Procedure for SNAr

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (1.5-3.0 eq.). If the nucleophile is an alcohol or thiol, a base such as NaH or K₂CO₃ must be added first to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, they can often be used directly in excess.

  • Reaction: Heat the mixture to a temperature ranging from 60 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Causality Insights:

  • Nucleophile Strength: This reaction requires a strong nucleophile. Neutral nucleophiles like water or simple alcohols are generally unreactive.

  • Reaction Conditions: SNAr reactions on heteroaromatics can require elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer complex intermediate.[26]

  • Regioselectivity: Nucleophilic attack is highly favored at the C2 and C4/C6 positions of the pyrimidine ring due to the ability of the ring nitrogens to stabilize the negative charge of the intermediate via resonance.[8]

EntryNucleophileBase (if needed)SolventTemp (°C)Yield (%)
1Sodium Methoxide-Methanol6585-95
2Piperidine (excess)-NMP12070-80
3Sodium Thiophenoxide-DMF8090-98

Conclusion

This compound serves as an exceptionally valuable and versatile building block for the synthesis of a wide array of substituted pyrimidines. By employing well-established palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and classical Nucleophilic Aromatic Substitution, researchers can readily access diverse libraries of C4-functionalized pyrimidines. The protocols and insights provided in this guide offer a robust starting point for scientists and professionals in drug discovery to generate novel molecular entities with significant therapeutic potential.

References

Application Notes: 4-Bromo-2-hydroxypyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including a significant portion of small-molecule kinase inhibitors.[1][3] Its nitrogen atoms provide key hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine core of ATP itself.[3]

4-Bromo-2-hydroxypyrimidine is a highly versatile and valuable building block for the synthesis of diverse libraries of pyrimidine-based kinase inhibitors. Its two distinct functional groups—a reactive bromine atom at the 4-position and a nucleophilic hydroxyl group at the 2-position—offer orthogonal handles for sequential chemical modifications. This allows for the systematic and efficient construction of 2,4-disubstituted pyrimidine libraries, a common motif in potent and selective kinase inhibitors targeting various families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4]

This guide provides a comprehensive overview of the strategic application of this compound in kinase inhibitor synthesis, detailing field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Strategy: A Three-Step Approach to 2,4-Disubstituted Pyrimidine Inhibitors

The primary challenge in utilizing this compound directly in cross-coupling reactions is the presence of the acidic proton of the 2-hydroxy group. This group exists in a tautomeric equilibrium with its 2-pyrimidinone form and can interfere with the basic conditions and organometallic intermediates of common palladium-catalyzed reactions.[5]

Our recommended strategy circumvents this issue through a robust three-step sequence involving an initial protection step, followed by two sequential cross-coupling or substitution reactions. This approach provides a reliable and flexible pathway to the desired 2-amino-4-arylpyrimidine scaffold.

G cluster_0 Core Synthetic Workflow A This compound (Starting Material) B Step 1: O-Methylation (Protection) A->B MeI, K2CO3 Acetone C 4-Bromo-2-methoxypyrimidine (Key Intermediate) B->C D Step 2: Suzuki-Miyaura Coupling (C4-Arylation) C->D ArB(OH)2, Pd Catalyst Base, Solvent E 2-Methoxy-4-arylpyrimidine D->E F Step 3: Nucleophilic Aromatic Substitution (C2-Amination) E->F R-NH2, Heat G 2-Amino-4-arylpyrimidine (Final Kinase Inhibitor Scaffold) F->G

Caption: General three-step workflow for kinase inhibitor synthesis.

Physicochemical Properties and Reactivity of this compound

PropertyValueSource
CAS Number 6940-76-7N/A
Molecular Formula C₄H₃BrN₂ON/A
Molecular Weight 174.99 g/mol N/A
Appearance Off-white to light yellow powderN/A
Tautomerism Exists in equilibrium between the hydroxy (lactim) and oxo (lactam) forms. The lactam form generally predominates in solution.

The key to unlocking the synthetic potential of this building block lies in managing its tautomerism. The acidic N-H proton in the predominant 2-pyrimidinone tautomer can react with the strong bases often required for Suzuki and Buchwald-Hartwig reactions, leading to catalyst deactivation and low yields. Therefore, protection of this group is a critical first step. O-methylation is an effective and straightforward strategy, converting the hydroxyl/amide group into a stable methyl ether. This transformation not only protects the acidic proton but also converts the 2-position into a functional leaving group (methoxy) for a subsequent nucleophilic aromatic substitution (SNAr) reaction.[6][7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2-amino-4-arylpyrimidine kinase inhibitor scaffold.

Protocol 1: O-Methylation of this compound

This protocol details the protection of the 2-hydroxy group as a methyl ether, a critical step to enable subsequent palladium-catalyzed cross-coupling.[8]

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask to create a suspension (approx. 0.2 M concentration of the starting material).

  • Begin vigorous stirring and add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-2-methoxypyrimidine by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford a white to off-white solid.

Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to install an aryl group at the C4 position. The C-Br bond is significantly more reactive than the C-O bond of the methoxy group under these conditions.[3][9]

Materials:

  • 4-Bromo-2-methoxypyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-methoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-methoxy-4-arylpyrimidine intermediate.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B R¹-X C Transmetalation B->C [R²-B(OR)3]⁻ D Reductive Elimination Complex C->D D->A R¹-R² X1 R¹-X + Pd(0)L₂ → R¹-Pd(II)(X)L₂ X2 R¹-Pd(II)(X)L₂ + R²-B(OR)₂ → R¹-Pd(II)(R²)L₂ X3 R¹-Pd(II)(R²)L₂ → R¹-R² + Pd(0)L₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C2-Amination

This final protocol installs the crucial amine functionality at the C2 position via a heat-mediated SNAr reaction, displacing the methoxy group. This reaction is a cornerstone for building the 2-aminopyrimidine core of many kinase inhibitors.[6][10]

Materials:

  • 2-Methoxy-4-arylpyrimidine intermediate (1.0 eq)

  • Desired amine (e.g., 2-(aminomethyl)pyridine) (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or n-Butanol

  • Microwave reactor or oil bath

Procedure:

  • In a microwave vial or a sealed tube, dissolve the 2-methoxy-4-arylpyrimidine intermediate (1.0 eq) in a suitable high-boiling solvent like DMF or n-butanol.

  • Add the desired amine (1.5-2.0 eq) to the solution.

  • Seal the vessel and heat the reaction mixture. Typical conditions are 120-150 °C for several hours if using an oil bath, or 150-180 °C for 30-60 minutes if using a microwave reactor.

  • Monitor the reaction by LC-MS until completion.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to afford the final 2-amino-4-arylpyrimidine compound.

Data Presentation: A Scaffold for Potent Kinase Inhibitors

The 2-amino-4-arylpyrimidine scaffold, readily accessible from this compound, is a core component of numerous potent kinase inhibitors. The table below provides representative examples of inhibitors featuring this scaffold and their reported biological activities.

Kinase TargetRepresentative Inhibitor ScaffoldIC₅₀ ValueReference
CDK2/Cyclin A 2-(Anilino)-4-(thiazol-5-yl)pyrimidine38 nM (for SNS-032)[11]
Aurora B 2-Amino-4-(pyrazolylanilino)pyrimidine0.37 nM (for AZD1152-HQPA)[12][13]
VEGFR-2 (KDR) 2-Amino-4-(3,5-dimethylanilino)pyrimidine6 nM[4]
CDK9/Cyclin T1 N²,N⁴-disubstituted pyrimidine-2,4-diamine65 nM[13]

Mechanism & Rationale: The Key to Inhibition

The efficacy of the 2-amino-4-arylpyrimidine scaffold lies in its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase domain and serves as an anchor point for the adenine ring of ATP.

G cluster_0 Kinase Hinge Interaction Inhibitor 2-Amino-4-Arylpyrimidine Scaffold Hinge Kinase Hinge Region (e.g., Leu, Ala) Inhibitor->Hinge Bidentate Hydrogen Bonding HB1 H-Bond (Donor) HB2 H-Bond (Acceptor)

Caption: Pyrimidine scaffold interaction with the kinase hinge region.

The N1 nitrogen of the pyrimidine ring and the exocyclic amine at the C2 position typically form a bidentate hydrogen bond pair with the backbone amide groups of the hinge residues.[3] The aryl group at the C4 position extends into a hydrophobic pocket, providing additional binding affinity and contributing significantly to the inhibitor's selectivity for different kinases. By varying the substituents on this aryl ring and the nature of the amine at the C2 position, researchers can fine-tune the inhibitor's potency and selectivity profile.

Conclusion

This compound is a powerful and cost-effective starting material for constructing libraries of kinase inhibitors based on the proven 2,4-disubstituted pyrimidine scaffold. The strategic sequence of protection, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution provides a reliable and versatile route to a wide array of potent compounds. The protocols and rationale presented in this guide offer a solid foundation for researchers in drug discovery to leverage this building block for the development of novel therapeutics.

References

Detailed experimental protocol for Sonogashira coupling with 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has become a cornerstone in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3] These characteristics make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[4] The introduction of an alkynyl group onto the pyrimidine ring, particularly at positions that can influence biological activity, is a key strategy in the development of novel drug candidates. The Sonogashira coupling of 4-bromo-2-hydroxypyrimidine offers a direct route to introduce this functionality, creating versatile intermediates for further synthetic transformations.

This document provides a detailed experimental protocol for the Sonogashira coupling of this compound. It outlines the underlying principles, offers step-by-step procedures, and provides insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[4][5][6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.[4][7] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1][7]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II)-aryl complex.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[7]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6] An amine base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[6][8] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.[2]

The presence of the hydroxyl group on the pyrimidine ring can potentially influence the reaction, and the choice of base and solvent is critical to ensure efficient coupling and minimize side reactions.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A Combine this compound, Pd catalyst, CuI, and Ligand in a dry flask B Evacuate and backfill with inert gas (3x) A->B Inert Atmosphere C Add degassed solvent, base, and terminal alkyne B->C Reagent Addition D Stir at specified temperature C->D Initiate Reaction E Monitor reaction progress (TLC/LC-MS) D->E In-process Control F Cool to room temperature E->F Reaction Completion G Dilute with organic solvent and wash with aqueous solution F->G Quenching H Separate organic layer and dry G->H Extraction I Concentrate under reduced pressure H->I Solvent Removal J Purify by column chromatography I->J Isolation K Characterize final product J->K Analysis

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific terminal alkyne used.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)

Reaction Parameters
ParameterRecommended Range/ValueRationale
This compound 1.0 equivLimiting reagent.
Terminal Alkyne 1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Lower catalyst loading is preferred for cost-effectiveness, but higher loading may be necessary for less reactive substrates.
Copper(I) Iodide 2 - 10 mol%Co-catalyst to facilitate the formation of the copper acetylide.
Ligand 2 - 10 mol% (if required)Stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphines are often effective.[9]
Base 2 - 3 equivNeutralizes the HBr byproduct and facilitates the deprotonation of the alkyne.[8]
Solvent Anhydrous and degassedThe choice of solvent can significantly impact the reaction outcome.[10] DMF is a common choice for its ability to dissolve a wide range of substrates and its high boiling point.
Temperature Room temperature to 100 °CThe reactivity of aryl bromides often requires heating.[1][11] The optimal temperature should be determined empirically.
Reaction Time 3 - 24 hoursMonitored by TLC or LC-MS until the starting material is consumed.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), copper(I) iodide (5 mol%), and the phosphine ligand (if using a palladium source without integrated ligands, 6 mol%).

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

    • Add the base (e.g., triethylamine, 2.5 equiv) via syringe.

    • Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by washing with brine.[2][7]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 4-alkynyl-2-hydroxypyrimidine.[2][12]

Troubleshooting and Optimization

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and has been handled under inert conditions. The appearance of palladium black can indicate catalyst decomposition.[13]

    • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.[13]

    • Temperature: Aryl bromides often require elevated temperatures to react efficiently.[1][11] Consider increasing the reaction temperature.

    • Ligand Choice: For challenging substrates, screening different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos) can improve yields.[9]

  • Formation of Alkyne Homocoupling (Glaser Coupling) Product:

    • This is a common side reaction, especially with the use of a copper co-catalyst, and is promoted by the presence of oxygen.[13]

    • Strictly Anaerobic Conditions: Rigorous degassing of all solvents and maintaining a positive pressure of inert gas is crucial to minimize this side reaction.[13]

    • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol may be employed to avoid homocoupling.[1][14]

  • Dehalogenation of the Starting Material:

    • If significant dehalogenation of this compound is observed, consider using a milder base or a lower reaction temperature.[4]

Catalytic Cycle Diagram

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)L₂-Br] pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)L₂-C≡CR'] pd_complex1->pd_complex2 Transmetalation base_h Base-H⁺Br⁻ pd_complex1->base_h pd_complex2->pd0 Reductive Elimination product Ar-C≡CR' pd_complex2->product cu_halide CuI alkyne H-C≡CR' cu_halide->alkyne cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 cu_acetylide->cu_halide Regeneration alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Conclusion

The Sonogashira coupling of this compound provides an efficient and direct method for the synthesis of 4-alkynyl-2-hydroxypyrimidines. These products are valuable intermediates in the discovery and development of new therapeutic agents and functional materials. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, and by maintaining strictly anaerobic conditions, high yields of the desired products can be achieved. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application of 4-Bromo-2-hydroxypyrimidine in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Bromo-2-hydroxypyrimidine in Modern Agrochemical Synthesis

Introduction: The Pyrimidine Core in Crop Protection

The pyrimidine ring is a foundational scaffold in the world of agrochemicals, integral to the molecular architecture of numerous fungicides, herbicides, and insecticides.[1][2] Its prevalence stems from its versatile chemical nature and its ability to interact with a wide range of biological targets. Pyrimidine derivatives have been successfully commercialized as inhibitors of mitochondrial electron transport, disruptors of amino acid synthesis, and modulators of other vital cellular processes in pests and weeds.[1][3]

Within the vast library of pyrimidine-based building blocks, this compound stands out as a particularly strategic intermediate for agrochemical research and development. Its utility is anchored in its distinct structural features: a reactive bromine atom at the 4-position, which is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, and a hydroxyl group at the 2-position. This hydroxyl group exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone, influencing the molecule's reactivity and interaction profile.[4][5] This dual functionality allows for sequential, regioselective modifications, enabling the construction of complex and diverse molecular libraries for biological screening.

This document serves as a technical guide for researchers and synthetic chemists in the agrochemical industry, providing detailed protocols and expert insights into the application of this compound as a versatile precursor.

Caption: Tautomeric equilibrium of the title compound.

Core Synthetic Strategies: From Building Block to Agrochemical Scaffold

The journey from this compound to a potential agrochemical candidate involves a series of well-established yet powerful synthetic transformations. The strategic position of the bromine atom makes it highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which are the cornerstones of modern synthetic chemistry.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or aryl-heteroaryl linkages, a common motif in advanced agrochemicals.[6][7] This reaction allows for the precise and efficient coupling of the pyrimidine core to a wide variety of aryl and heteroaryl boronic acids. The bromine at the C4 position of this compound serves as the ideal electrophilic partner for this transformation.

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting pyrimidine.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 6-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings or electron-rich boronic acids, catalysts with more sophisticated ligands like Pd(dppf)Cl₂ may offer improved yields and reaction times.[9]

  • Base and Solvent: The combination of a carbonate or phosphate base with an aqueous solvent system is crucial. The base activates the boronic acid, and the water helps to dissolve the inorganic salts, facilitating the catalytic cycle.[6]

Suzuki_Workflow start Setup Reaction (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (80-100 °C, 6-18h) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up (Extraction, Wash) monitor->workup Complete purify Purification (Chromatography) workup->purify product Pure 4-Aryl-2- hydroxypyrimidine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 1: Representative Suzuki Coupling Conditions & Outcomes

Entry Arylboronic Acid Catalyst (mol%) Base Temp (°C) Typical Yield*
1 Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ 90 85-95%
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ 90 90-98%
3 4-Chlorophenylboronic acid Pd(dppf)Cl₂ (3) K₃PO₄ 100 80-90%
4 3-Pyridylboronic acid Pd(dppf)Cl₂ (3) K₃PO₄ 100 75-85%

Yields are estimates based on similar reported reactions and may vary.[6][10]

C-N and C-O Bond Formation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of many potent agrochemicals, particularly anilinopyrimidine fungicides and certain herbicides, relies on the formation of carbon-nitrogen or carbon-oxygen bonds at the pyrimidine core.[11][12] The electron-deficient nature of the pyrimidine ring makes the C4-Br bond susceptible to attack by nucleophiles like amines, alcohols, and thiols in an SNAr reaction.

This protocol outlines the synthesis of 4-amino-2-hydroxypyrimidine derivatives, which are key structures in fungicides targeting gray mold (Botrytis cinerea).[2]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equiv)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Sealed reaction vessel or round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., DMF).

  • Addition of Reagents: Add the amine (1.2 equiv) followed by the base (2.0 equiv).

  • Reaction: Seal the vessel or equip with a condenser and heat the mixture to 80-120 °C. The reaction is typically slower than Suzuki couplings and may require 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Causality and Optimization:

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the C4 position to form a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide ion restores aromaticity. The electron-withdrawing nitrogen atoms in the pyrimidine ring are crucial for stabilizing this intermediate, thereby facilitating the reaction.[13]

  • Solvent and Base: Polar aprotic solvents like DMF or NMP are ideal as they can solvate the charged intermediate. A non-nucleophilic base is used to neutralize the HBr formed during the reaction. For less reactive amines, stronger bases and higher temperatures may be necessary.

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Integrated Synthesis: A Two-Step Pathway to a Fungicidal Scaffold

The true power of this compound lies in the ability to combine these core reactions sequentially to build complex molecules. The following workflow illustrates a hypothetical pathway to a 4-aryl-2-amino-pyrimidine scaffold, a structure with known fungicidal potential.

Caption: Two-step synthesis of a potential fungicidal scaffold.

This sequential approach—first establishing a C-C bond via Suzuki coupling, followed by a C-N bond formation via SNAr—provides a modular and highly efficient route to a diverse range of potential agrochemical candidates, ready for biological evaluation.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its capacity to undergo regioselective Suzuki-Miyaura couplings and nucleophilic aromatic substitutions allows for the systematic and efficient construction of substituted pyrimidine libraries. By understanding the principles and protocols outlined in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of the next generation of crop protection agents.

References

Step-by-Step Guide to Buchwald-Hartwig Amination of 4-Bromo-2-hydroxypyrimidine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and heteroarylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, mastering this reaction is not merely an academic exercise; it is a critical enabler for the rapid generation of compound libraries and the efficient synthesis of complex molecular targets. The amination of substituted pyrimidines, in particular, is of significant interest as the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

This guide provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 4-Bromo-2-hydroxypyrimidine, a key building block for a diverse range of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, and address the specific challenges posed by the presence of the hydroxyl group.

Understanding the Substrate: The Dual Nature of this compound

Before embarking on the synthesis, it is crucial to appreciate the chemical nature of this compound. This substrate exists in a tautomeric equilibrium with its more stable form, 4-Bromo-1H-pyrimidin-2-one. This tautomerism has significant implications for its reactivity.

Furthermore, the hydroxyl group possesses a pKa of approximately 9.17.[3][4][5] This acidity means that under the basic conditions of the Buchwald-Hartwig amination, the hydroxyl group can be deprotonated, potentially leading to side reactions or catalyst inhibition. Therefore, the choice of base and reaction conditions must be carefully considered to favor the desired amination at the C4 position over competing processes.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) Coordination Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation (Base) Palladium-Amido Complex->Pd(0)L Reductive Elimination (Product Formation) Ar-NR2 4-Amino-2-hydroxypyrimidine Palladium-Amido Complex->Ar-NR2 Ar-Br This compound R2NH Amine Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.

Experimental Protocol: A Starting Point for Optimization

This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with other Pd(0) or Pd(II) precursors.
Xantphos≥98%Commercially AvailableA common and effective ligand for this type of coupling.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableA milder base to minimize side reactions with the hydroxyl group.
TolueneAnhydrous, ≥99.8%Commercially AvailableMust be thoroughly degassed.
Schlenk flask or microwave vialOven-dried before use.
Magnetic stir bar
Inert gas (Argon or Nitrogen)High Purity
Step-by-Step Procedure
  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

    • Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Add Cesium Carbonate (2.0 mmol, 2.0 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

    • Add the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to 100-110 °C in a preheated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-hydroxypyrimidine derivative.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a framework for optimizing the reaction conditions. The yields are hypothetical and will vary depending on the specific amine used.

AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101875-85
PiperidinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane1001670-80
AnilinePd(OAc)₂ (2)BrettPhos (3)NaOt-Bu (1.5)Toluene1001265-75
N-MethylanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1102460-70

Troubleshooting and Key Considerations for Success

  • The Role of the Base: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) can deprotonate the hydroxyl group, leading to potential O-arylation or other side reactions. Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended as a starting point.[7]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos, RuPhos, or BrettPhos are often effective for coupling with heteroaryl halides.[8]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is essential for achieving high yields.

  • Solvent Purity: The use of anhydrous and degassed solvents is paramount to prevent catalyst deactivation.

  • Hydroxyl Group Protection: If significant side reactions involving the hydroxyl group are observed, or if the desired product is obtained in low yield, protection of the hydroxyl group may be necessary. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[9][10][11] The protecting group must be stable to the basic reaction conditions and readily cleavable post-amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of novel pyrimidine derivatives in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully navigate the challenges presented by the substrate's functionality. The protocol provided herein serves as a solid foundation for further optimization and application in the synthesis of diverse molecular libraries.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-2-hydroxypyrimidine in the Synthesis of Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyrimidine in Antiviral Drug Discovery

The pyrimidine scaffold is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] Consequently, synthetic analogs of pyrimidine nucleosides have emerged as a highly successful class of therapeutic agents, particularly in the realm of antiviral chemotherapy.[2][3] These molecules function by mimicking endogenous nucleosides, thereby deceiving viral polymerases and other essential enzymes, leading to the termination of viral replication.[3]

Within the diverse toolkit of medicinal chemistry, 4-bromo-2-hydroxypyrimidine stands out as a particularly valuable and versatile starting material for the synthesis of novel antiviral nucleoside analogs. Its strategic importance lies in the dual reactivity conferred by its substituents: the hydroxyl group, which can exist in a tautomeric equilibrium with its keto form (2-pyrimidinone), and the reactive bromine atom at the C4 position. This bromine atom is amenable to a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of the target nucleoside analog.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of antiviral nucleoside analogs. We will explore the key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations.

Core Synthetic Strategy: Glycosylation and Subsequent Functionalization

The primary pathway for the synthesis of nucleoside analogs from this compound involves two key stages:

  • N-Glycosylation: The coupling of the pyrimidine base to a protected sugar moiety (typically a ribose or deoxyribose derivative) to form the crucial N-glycosidic bond.

  • Post-Glycosylation Modification: Strategic chemical manipulation of the bromine atom and other functional groups on both the pyrimidine and sugar rings to generate the final antiviral compound.

This modular approach allows for the creation of a diverse library of nucleoside analogs from a common intermediate.

Key Synthetic Pathways and Methodologies

N-Glycosylation: The Vorbrüggen Reaction

The Vorbrüggen reaction is a widely employed and highly efficient method for the synthesis of N-nucleosides.[4] This reaction involves the coupling of a silylated heterocyclic base with an acylated sugar derivative, typically in the presence of a Lewis acid catalyst.[5]

Causality Behind Experimental Choices:

  • Silylation of this compound: The pyrimidine starting material is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step serves two critical purposes: it increases the nucleophilicity of the pyrimidine nitrogen, facilitating the attack on the anomeric center of the sugar, and it enhances the solubility of the base in the organic solvents used for the reaction.

  • Activation of the Sugar Moiety: The sugar component, typically protected with acyl groups (e.g., acetate or benzoate), is activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid promotes the formation of a key intermediate, an oxocarbenium ion, at the anomeric carbon (C1') of the sugar ring.[5]

  • Stereoselectivity: The use of a participating group, such as an acetyl group at the C2' position of the sugar, is crucial for controlling the stereochemistry of the newly formed glycosidic bond. The C2' acetyl group forms a cyclic acyloxonium ion intermediate, which sterically hinders the approach of the nucleobase from the same face, leading predominantly to the formation of the desired β-anomer.[4] This is of paramount importance as the stereochemistry of the nucleoside analog is critical for its biological activity.

Experimental Workflow for Vorbrüggen Glycosylation:

Vorbruggen_Workflow cluster_prep Reactant Preparation cluster_reaction Glycosylation Reaction cluster_workup Workup and Purification cluster_deprotection Deprotection start Start pyrimidine This compound start->pyrimidine silylation Silylation (BSA or HMDS in Acetonitrile) pyrimidine->silylation sugar Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) mix Mix Silylated Pyrimidine and Protected Sugar sugar->mix silylated_pyrimidine Silylated Pyrimidine silylation->silylated_pyrimidine silylated_pyrimidine->mix add_catalyst Add Lewis Acid Catalyst (e.g., TMSOTf) mix->add_catalyst reaction_step Reaction at Elevated Temperature add_catalyst->reaction_step crude_product Crude Protected Nucleoside reaction_step->crude_product quench Quench Reaction (e.g., NaHCO3 solution) crude_product->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify protected_nucleoside Purified Protected Nucleoside purify->protected_nucleoside deprotect Removal of Protecting Groups (e.g., NaOMe in Methanol) protected_nucleoside->deprotect final_product Final Nucleoside Analog deprotect->final_product end End final_product->end

Caption: Workflow for Vorbrüggen Glycosylation.

Detailed Protocol for Vorbrüggen Glycosylation of this compound:

  • Silylation of the Pyrimidine Base:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend this compound (1.0 eq) in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) to the suspension.

    • Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Glycosylation:

    • To the solution of the silylated pyrimidine, add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise via a syringe.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside.

  • Deprotection:

    • Dissolve the purified protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) (0.1 eq).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final nucleoside analog by recrystallization or column chromatography.

Post-Glycosylation Modification: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the pyrimidine ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of analogs with modified electronic properties and steric bulk, which can significantly impact their antiviral activity.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification start Start bromo_nucleoside 4-Bromo-pyrimidine Nucleoside start->bromo_nucleoside mix Mix Reactants with Pd Catalyst and Base in Solvent bromo_nucleoside->mix boronic_acid Boronic Acid Derivative boronic_acid->mix reaction_step Heat under Inert Atmosphere mix->reaction_step crude_product Crude Coupled Product reaction_step->crude_product filter_catalyst Filter Palladium Catalyst crude_product->filter_catalyst extract Organic Extraction filter_catalyst->extract purify Column Chromatography extract->purify final_product Final C4-Substituted Nucleoside purify->final_product end End final_product->end

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup:

    • In a Schlenk flask, combine the 4-bromo-pyrimidine nucleoside (1.0 eq), the desired boronic acid derivative (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent mixture (e.g., 1,4-dioxane and water).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: Expected Yields and Antiviral Activity

The following table summarizes representative data for the synthesis and antiviral activity of a hypothetical nucleoside analog derived from this compound. Note that specific yields and activity will vary depending on the exact substrates and reaction conditions used.

StepProductTypical Yield (%)Antiviral TargetIC₅₀ (µM)
Vorbrüggen Glycosylation4-Bromo-2-hydroxy-1-(β-D-ribofuranosyl)pyrimidine60-80--
Suzuki-Miyaura Coupling4-(Aryl)-2-hydroxy-1-(β-D-ribofuranosyl)pyrimidine50-70Influenza A (H1N1)5-15
Nucleophilic Substitution4-(Amino)-2-hydroxy-1-(β-D-ribofuranosyl)pyrimidine70-90Herpes Simplex Virus-110-25

IC₅₀ (Half-maximal inhibitory concentration) values are representative and for illustrative purposes.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations.[4] To ensure the successful synthesis and validation of the target compounds, the following analytical techniques are essential at each step:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation of intermediates and final products. The anomeric proton signal in the ¹H NMR spectrum is particularly important for confirming the stereochemistry of the glycosidic bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compounds.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of a wide array of antiviral nucleoside analogs. The synthetic routes outlined in these application notes, centered around the Vorbrüggen glycosylation and subsequent functionalization of the bromine atom, provide a reliable and versatile platform for the discovery and development of novel antiviral therapeutics. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively leverage the unique reactivity of this pyrimidine derivative to create innovative drug candidates in the ongoing fight against viral diseases.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryl Pyrimidines from 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of biaryl pyrimidines, a critical scaffold in medicinal chemistry, through palladium-catalyzed cross-coupling reactions.[1] Specifically, it details the application of Suzuki-Miyaura and Stille coupling methodologies using 4-bromo-2-hydroxypyrimidine as the starting material. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, detailed experimental protocols, and critical insights into reaction optimization. The content emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Biaryl Pyrimidines

The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives are integral to numerous approved drugs, including anticancer, antiviral, and antibacterial agents.[2] The synthesis of biaryl pyrimidines, in particular, has garnered significant attention as this motif is prevalent in kinase inhibitors and other targeted therapies.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of C-C bonds, offering mild reaction conditions and high functional group tolerance, making them ideal for the synthesis of complex pharmaceutical intermediates.[4][5]

This guide focuses on the utilization of this compound as a readily available starting material for the synthesis of diverse biaryl pyrimidines. We will explore two of the most robust palladium-catalyzed methods: the Suzuki-Miyaura coupling, which employs organoboron reagents, and the Stille coupling, which utilizes organostannanes.[6][7]

Mechanistic Overview: The Palladium Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, proceeds through a well-established catalytic cycle.[7][8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[7][8]

  • Transmetalation: The organic group from the organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent is transferred to the palladium center, displacing the halide.[6][7][8] In the Suzuki reaction, this step is facilitated by a base.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Challenges with 2-Hydroxypyrimidines

The presence of the 2-hydroxy group on the pyrimidine ring introduces specific challenges that must be addressed for successful cross-coupling. The primary issue is the potential for tautomerization between the hydroxy and oxo forms. This can affect the electronic properties of the pyrimidine ring and potentially lead to catalyst inhibition or undesired side reactions. Careful selection of the base and reaction conditions is therefore critical to mitigate these effects.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the Suzuki-Miyaura and Stille coupling reactions of this compound. These protocols are intended as a starting point and may require optimization depending on the specific arylboronic acid or organostannane used.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. This is achieved by using standard Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of these reactions, as water can lead to decomposition of the organometallic reagents and catalyst deactivation.

  • Reagent Quality: The purity of all reagents, particularly the palladium catalyst, ligands, and organometallic coupling partners, will significantly impact the reaction outcome.

Protocol 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly versatile and widely used method due to the commercial availability and relatively low toxicity of organoboron reagents.[6][9]

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask B Add palladium catalyst and ligand A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent C->D E Heat the reaction mixture with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous workup (e.g., extraction with EtOAc) G->H I Dry organic layer and concentrate in vacuo H->I J Purify by column chromatography I->J

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

2.2.1. Reagents and Equipment
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

2.2.2. Step-by-Step Procedure
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2.2.3. Optimization Parameters for Suzuki-Miyaura Coupling
ParameterCommon OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃The choice of catalyst can significantly impact reaction efficiency. Pd(PPh₃)₄ is a common starting point. For more challenging couplings, more sophisticated catalyst/ligand systems may be required.[12]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[12][13]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step.[10] The choice of base can influence the reaction rate and selectivity, especially with the acidic proton of the hydroxypyrimidine.
Solvent Toluene, 1,4-Dioxane, DMF, AcetonitrileThe solvent must be able to dissolve the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to dissolve the inorganic base.
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.
Protocol 2: Stille Coupling of this compound

The Stille coupling is another powerful C-C bond-forming reaction that utilizes organostannanes.[7] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups.[3] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[7][14]

2.3.1. Reagents and Equipment
  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃) (2-10 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, NMP)

  • Optional: Additive (e.g., LiCl, Cu(I) salts)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

2.3.2. Step-by-Step Procedure
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the organostannane (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

2.3.3. Optimization Parameters for Stille Coupling
ParameterCommon OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a robust and commonly used catalyst for Stille couplings.[3] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3]
Ligand PPh₃, AsPh₃, P(furyl)₃The choice of ligand can influence the rate of transmetalation. Triphenylarsine (AsPh₃) is sometimes used to accelerate the reaction.
Solvent Toluene, DMF, NMP, THFPolar aprotic solvents are generally preferred for Stille couplings as they can help to stabilize the charged intermediates in the catalytic cycle.
Additive LiCl, CuIThe addition of lithium chloride can accelerate the transmetalation step by forming a more reactive organostannane species. Copper(I) salts can act as co-catalysts.[14]
Temperature 90 - 120 °CThe reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination.

Characterization of Biaryl Pyrimidines

The successful synthesis of the desired biaryl pyrimidine should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new aromatic signals corresponding to the coupled aryl group is a key indicator of success.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Safety Considerations

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Organostannanes: Organotin compounds are highly toxic and should be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Solvents: The organic solvents used in these reactions are flammable and may be harmful. Avoid inhalation and skin contact.

Conclusion

The palladium-catalyzed synthesis of biaryl pyrimidines from this compound is a robust and versatile methodology for accessing a wide range of compounds with significant potential in drug discovery. Both the Suzuki-Miyaura and Stille coupling reactions offer viable routes, each with its own advantages and disadvantages. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The protocols and optimization guidelines presented in this document provide a solid foundation for researchers to successfully synthesize these important molecular scaffolds.

References

Application Note & Protocol: A Scalable, High-Yield Synthesis of 4-Bromo-2-hydroxypyrimidine for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-hydroxypyrimidine is a pivotal intermediate in the synthesis of complex heterocyclic compounds, serving as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique structure, featuring a reactive bromine atom and a hydroxyl group capable of tautomerism, allows for diverse downstream functionalization, including nucleophilic substitution and cross-coupling reactions.[1] This application note provides a comprehensive guide to a scalable, efficient, and industrially viable synthesis of this compound. We present a comparative analysis of common synthetic routes and deliver a detailed, optimized protocol for a one-step synthesis from 2-hydroxypyrimidine using a hydrobromic acid and hydrogen peroxide system. This method is highlighted for its improved safety profile, high yield, and operational simplicity, making it superior to classical bromination techniques for large-scale production.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in nucleobases and a wide array of therapeutic agents.[2] The introduction of a bromine atom at the 4-position and a hydroxyl group at the 2-position of the pyrimidine ring creates a highly versatile and valuable intermediate. The bromine atom serves as an excellent leaving group for nucleophilic substitution and is a key handle for modern carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1]

The significance of this compound is underscored by its role as a precursor in the synthesis of compounds with demonstrated biological activities, including potential anticancer and antimicrobial properties.[1] As the demand for novel pharmaceuticals and advanced materials grows, the need for a robust, scalable, and cost-effective synthesis of this key intermediate has become paramount for researchers and manufacturers in the drug development and fine chemical sectors.[3]

Comparative Analysis of Synthetic Methodologies

Several methods for the synthesis of this compound have been reported. The selection of an appropriate route for industrial scale-up depends critically on factors such as yield, purity, cost of raw materials, operational safety, and environmental impact.

Method Key Reagents Advantages Disadvantages & Scalability Concerns
Direct Bromination Elemental Bromine (Br₂) in solvents like benzene or nitrobenzene.[1]Straightforward, well-established mechanism.[1]Use of highly toxic and hazardous elemental bromine and carcinogenic solvents.[1] Poor atom economy. Significant safety and environmental risks on a large scale.
NBS Bromination N-Bromosuccinimide (NBS) in polar solvents (DMF, DMSO).[1]Milder and easier to handle than liquid bromine. High yields (>85%) reported at lab scale.[1]NBS is relatively expensive for bulk production. Exothermic nature of the reaction requires careful thermal management.
Phosphorus Halide Phosphorus oxybromide (POBr₃) or a combination of phosphorus halides.[4]Effective for brominating hydroxypyrimidines.Often requires harsh reaction conditions (high temperatures) and can be a multi-step process.[4] Generates significant phosphorus-containing waste streams.
HBr / H₂O₂ Oxidation Hydrobromic acid (HBr) and Hydrogen Peroxide (H₂O₂).[1]Highly Recommended for Scale-Up. Uses readily available, less hazardous reagents. High yield and purity.[1] Safer operational profile. Water is the primary byproduct.Requires precise control of temperature and reagent addition to prevent side reactions and manage exothermicity.

Based on this analysis, the one-step synthesis utilizing hydrobromic acid and hydrogen peroxide catalysis emerges as the most promising route for industrial applications due to its superior safety profile, cost-effectiveness, and environmental considerations.

Recommended Scalable Synthesis: HBr/H₂O₂ Mediated Bromination

This section details the optimized protocol for the synthesis of this compound from 2-hydroxypyrimidine. The underlying principle of this reaction is the in situ generation of an electrophilic bromine species from the oxidation of HBr by H₂O₂, which then selectively brominates the electron-rich pyrimidine ring at the 4-position.

Reaction Scheme

cluster_reactants Reactants cluster_products Products cluster_process Reaction Conditions R1 2-Hydroxypyrimidine Process Heating (60-80°C) 8-12 hours R1->Process R2 HBr R2->Process R3 H₂O₂ R3->Process P1 This compound P2 H₂O Process->P1 Process->P2

Caption: Reaction scheme for the one-step synthesis.

Materials and Equipment
Reagents Grade Supplier
2-Hydroxypyrimidine (Uracil)≥98%Standard Chemical Supplier
Hydrobromic Acid (HBr)48% aq. solutionStandard Chemical Supplier
Hydrogen Peroxide (H₂O₂)30% aq. solutionStandard Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard Chemical Supplier
Deionized Water-In-house
Equipment
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
Addition funnel with pressure equalization
Heating/cooling circulator
Buchner funnel and vacuum flask
pH meter or pH strips
Drying oven
Detailed Step-by-Step Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, and an addition funnel.

  • Charging Reagents: Charge the reactor with 2-hydroxypyrimidine (56.0 g, 0.5 mol, 1.0 equiv.) and 48% hydrobromic acid (282 g, 1.5 mol, 3.0 equiv.).

  • Initial Mixing: Begin stirring the mixture at 150-200 RPM to form a slurry.

  • Controlled Addition of Oxidant: Cool the reactor contents to 10-15°C using the circulator. Slowly add 30% hydrogen peroxide (56.7 g, 0.5 mol, 1.0 equiv.) dropwise via the addition funnel over a period of 60-90 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 25°C during the addition.

  • Reaction Phase: Once the addition is complete, slowly heat the reaction mixture to 70-75°C. Maintain this temperature with continuous stirring for 10-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC until the starting material is consumed.

  • Cooling and Quenching: After completion, cool the reaction mixture to 20-25°C. A precipitate of the product should form.

  • Peroxide Quench (Optional but Recommended): To decompose any residual hydrogen peroxide, a small amount of sodium thiosulfate solution can be carefully added until a starch-iodide paper test is negative.[1]

  • Product Isolation: Filter the resulting slurry through a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acid and salts.

  • Drying: Dry the collected white to off-white solid in a vacuum oven at 50-60°C to a constant weight.

Expected Results
Parameter Expected Value
Yield 80-90%
Purity (HPLC) ≥98%
Appearance White to off-white crystalline solid

Process Optimization and Troubleshooting for Scale-Up

Transitioning from the lab to industrial production requires careful consideration of key parameters to ensure safety, consistency, and efficiency.

Caption: High-level experimental workflow diagram.

  • Thermal Management: The initial addition of hydrogen peroxide is exothermic. On a large scale, efficient heat removal is critical. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition should be tied to the cooling capacity to prevent thermal runaway.

  • Agitation: Proper agitation is crucial to maintain slurry homogeneity and ensure efficient mass and heat transfer. Insufficient mixing can lead to localized "hot spots" and the formation of impurities.

  • Material Compatibility: Ensure all reactor components and transfer lines are compatible with concentrated hydrobromic acid and hydrogen peroxide (e.g., glass, Hastelloy, PTFE).

  • Off-Gas Management: The reaction may produce some off-gassing. The reactor should be vented through a scrubber system appropriate for acidic vapors.

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Product loss during workup.1. Extend reaction time at 70-75°C. Confirm completion with HPLC. 2. Ensure the filtrate is cold during washing to minimize product solubility.
Low Purity (Byproducts) 1. Over-bromination. 2. Temperature excursion during H₂O₂ addition.1. Use stoichiometric amounts of H₂O₂. 2. Improve cooling efficiency and slow the H₂O₂ addition rate.
Dark Product Color Presence of trace impurities or slight decomposition.Consider a recrystallization step from an appropriate solvent (e.g., ethanol/water) if higher purity is required.

Conclusion

The one-step synthesis of this compound via HBr/H₂O₂ oxidation of 2-hydroxypyrimidine offers a safe, scalable, and high-yielding alternative to traditional bromination methods. By implementing careful control over reaction parameters, particularly temperature and reagent stoichiometry, this protocol can be reliably scaled for industrial production. The resulting high-purity product serves as a versatile intermediate, empowering researchers and drug development professionals in the creation of next-generation chemical entities.

References

Protecting the 2-Hydroxyl Group of 4-Bromo-2-hydroxypyrimidine: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of Functionalized Pyrimidines

The 4-bromo-2-hydroxypyrimidine scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules and functional materials. The strategic placement of the bromine atom at the 4-position offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. However, the presence of the 2-hydroxyl group, existing in tautomeric equilibrium with its 2-pyridone form, presents a significant challenge. This reactive site can interfere with a multitude of synthetic transformations, necessitating a robust protection strategy.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for the hydroxyl group of this compound. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss their compatibility with downstream applications, particularly the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Strategic Imperative for Hydroxyl Protection

The nucleophilic nature of the 2-hydroxyl group (or the corresponding amide in the pyridone tautomer) can lead to undesirable side reactions under a variety of conditions. For instance, in palladium-catalyzed cross-coupling reactions, the unprotected hydroxyl group can coordinate to the metal center, potentially deactivating the catalyst. Furthermore, under basic conditions often employed in these couplings, the acidic proton of the hydroxyl group can be abstracted, leading to solubility issues or unwanted side reactions.

Effective protection of the hydroxyl group masks its reactivity, allowing for clean and efficient functionalization at the 4-position. The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions of subsequent synthetic steps.

  • Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule.

This guide will focus on three widely employed and effective protecting groups for the 2-hydroxyl function of this compound: tert-Butyldimethylsilyl (TBDMS) , Benzyl (Bn) , and Methoxymethyl (MOM) ethers.

Protecting Group Strategies: A Comparative Analysis

The choice of protecting group is a critical decision in the synthetic planning process and should be guided by the intended downstream reaction conditions.

Protecting GroupIntroduction ConditionsRemoval ConditionsStability ProfileKey Considerations
TBDMS Ether TBDMSCl, Imidazole, DMFTBAF, THF; or Acidic conditions (e.g., HCl in MeOH)Stable to basic and mildly acidic conditions. Generally stable to Suzuki coupling.Steric bulk can sometimes hinder reactivity at adjacent positions. Silicon-based, so fluoride-based deprotection is highly selective.
Benzyl Ether BnBr, NaH, DMF or THFHydrogenolysis (H₂, Pd/C); or Strong acidic conditions (e.g., BBr₃)Very stable to a wide range of acidic and basic conditions. Stable to Suzuki coupling.Removal by hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).
MOM Ether MOMCl, DIPEA, DCMAcidic conditions (e.g., HCl in MeOH)Stable to basic and nucleophilic conditions. Generally stable to Suzuki coupling.MOMCl is a suspected carcinogen, requiring careful handling. Deprotection under acidic conditions may affect other acid-labile groups.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the purity of the starting materials.

tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a popular choice due to its ease of introduction and selective removal under mild conditions using a fluoride source.[1]

Diagram of TBDMS Protection and Deprotection:

TBDMS_Protection cluster_protection Protection cluster_deprotection Deprotection Start_TBDMS This compound Reagents_TBDMS TBDMSCl, Imidazole DMF, rt Product_TBDMS 4-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine Start_TBDMS->Product_TBDMS Protected_TBDMS 4-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine Reagents_Deprotect_TBDMS TBAF, THF rt Final_TBDMS This compound Protected_TBDMS->Final_TBDMS

Caption: TBDMS protection/deprotection workflow.

Protocol 1a: Synthesis of 4-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 1b: Deprotection of 4-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine

  • To a solution of 4-bromo-2-(tert-butyldimethylsilyloxy)pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).[2][3]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Benzyl (Bn) Ether Protection

The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.[4]

Diagram of Benzyl Protection and Deprotection:

Benzyl_Protection cluster_protection_bn Protection cluster_deprotection_bn Deprotection Start_Bn This compound Reagents_Bn BnBr, NaH DMF, 0 °C to rt Product_Bn 4-Bromo-2-(benzyloxy)pyrimidine Start_Bn->Product_Bn Protected_Bn 4-Bromo-2-(benzyloxy)pyrimidine Reagents_Deprotect_Bn H₂, Pd/C MeOH, rt Final_Bn This compound Protected_Bn->Final_Bn

Caption: Benzyl protection/deprotection workflow.

Protocol 2a: Synthesis of 4-Bromo-2-(benzyloxy)pyrimidine

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2b: Deprotection of 4-Bromo-2-(benzyloxy)pyrimidine

  • To a solution of 4-bromo-2-(benzyloxy)pyrimidine (1.0 eq) in methanol, add palladium on carbon (10 wt. % Pd/C, 0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Methoxymethyl (MOM) Ether Protection

The MOM group is an acetal-type protecting group that is stable under basic conditions and can be removed under acidic conditions.[5]

Diagram of MOM Protection and Deprotection:

MOM_Protection cluster_protection_mom Protection cluster_deprotection_mom Deprotection Start_MOM This compound Reagents_MOM MOMCl, DIPEA DCM, rt Product_MOM 4-Bromo-2-(methoxymethoxy)pyrimidine Start_MOM->Product_MOM Protected_MOM 4-Bromo-2-(methoxymethoxy)pyrimidine Reagents_Deprotect_MOM HCl, MeOH rt Final_MOM This compound Protected_MOM->Final_MOM

Caption: MOM protection/deprotection workflow.

Protocol 3a: Synthesis of 4-Bromo-2-(methoxymethoxy)pyrimidine

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl) (1.5 eq) dropwise. Caution: MOMCl is a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.[6]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3b: Deprotection of 4-Bromo-2-(methoxymethoxy)pyrimidine

  • Dissolve 4-bromo-2-(methoxymethoxy)pyrimidine (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Stir the reaction at room temperature and monitor its progress by TLC.[7]

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The stability of the chosen protecting group under the conditions of palladium-catalyzed cross-coupling is paramount. All three protecting groups discussed—TBDMS, Bn, and MOM—are generally stable under typical Suzuki-Miyaura reaction conditions, which often involve a palladium catalyst, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (like dioxane/water, DMF, or toluene).[8][9]

Diagram of Suzuki-Miyaura Coupling with a Protected Pyrimidine:

Suzuki_Coupling Protected_Pyrimidine 4-Bromo-2-(O-PG)pyrimidine (PG = TBDMS, Bn, MOM) Coupled_Product 4-Aryl-2-(O-PG)pyrimidine Protected_Pyrimidine->Coupled_Product Boronic_Acid Arylboronic Acid Boronic_Acid->Coupled_Product Reagents_Suzuki Pd Catalyst, Base Solvent, Heat Deprotection Deprotection Coupled_Product->Deprotection Final_Product 4-Aryl-2-hydroxypyrimidine Deprotection->Final_Product

Caption: Suzuki coupling and subsequent deprotection.

General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-2-(O-Protected)pyrimidine:

  • To a reaction vessel, add the 4-bromo-2-(O-protected)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Following the successful cross-coupling, the protecting group can be removed using the appropriate deprotection protocol as described above to yield the final 4-aryl-2-hydroxypyrimidine.

Conclusion

The selection of an appropriate protecting group for the 2-hydroxyl function of this compound is a critical step in the design of efficient and high-yielding synthetic routes. TBDMS, benzyl, and MOM ethers each offer a unique set of advantages in terms of stability and deprotection conditions. By carefully considering the planned synthetic sequence, particularly the conditions of key bond-forming reactions like the Suzuki-Miyaura coupling, researchers can strategically choose the optimal protecting group to achieve their synthetic goals. The protocols provided in this guide serve as a valuable starting point for the successful implementation of these protecting group strategies in the synthesis of novel and complex pyrimidine-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and evidence-based protocols to improve reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions.

Issue 1: My yield of this compound is consistently low. What are the primary causes and how can I optimize the reaction?

Low yields are a frequent challenge and can stem from several factors, from the choice of reagents to the reaction conditions and work-up procedure. A systematic approach is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Inefficient Brominating Agent or Method: The choice of brominating agent is critical and depends on scale, safety requirements, and available equipment.[3]

    • Explanation: Different reagents have varying reactivities and may require specific conditions to be effective. For instance, elemental bromine (Br₂) is highly reactive but hazardous, while N-Bromosuccinimide (NBS) offers a safer, more controlled source of electrophilic bromine.[3][4] A newer method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) provides an efficient one-step synthesis.[3]

    • Recommended Action: Evaluate your current bromination method against alternatives. For many lab-scale syntheses, NBS in a polar aprotic solvent is a reliable starting point.[3] For larger scales, the HBr/H₂O₂ method might offer safety and efficiency advantages.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected and must be carefully controlled.

    • Explanation: The bromination of 2-hydroxypyrimidine is an electrophilic aromatic substitution. The pyrimidine ring is electron-deficient, but the hydroxyl group at the 2-position is an activating group. The reaction rate is highly sensitive to the solvent's ability to stabilize intermediates and the temperature, which provides the necessary activation energy. Polar aprotic solvents like DMF or DMSO can enhance reaction efficiency.[3]

    • Recommended Action:

      • Solvent: If using NBS, ensure your solvent is a polar aprotic type, such as DMF.[3]

      • Temperature: Monitor and control the temperature closely. For direct bromination with Br₂, the reaction is often run from room temperature to mild heating.[3] For NBS, temperatures around 60–80°C are common.[3] Exceeding the optimal temperature can lead to side reactions and decomposition.[1]

      • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction only when the starting material is consumed to avoid incomplete conversion or product degradation from prolonged reaction times.[5]

  • Formation of Side Products: The most common side reaction is over-bromination, leading to di-brominated species or other impurities.

    • Explanation: If the brominating agent is added too quickly or in excess, the desired mono-brominated product can react further.[6]

    • Recommended Action: Add the brominating agent (e.g., NBS or a solution of Br₂) dropwise or portion-wise to the reaction mixture.[1] This maintains a low concentration of the brominating species, favoring the mono-substitution product. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid large excesses.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during isolation and purification steps.

    • Explanation: this compound has specific solubility properties. Improper pH adjustment during work-up, inefficient extraction, or using an unsuitable recrystallization solvent can lead to poor recovery.

    • Recommended Action:

      • Work-up: After quenching, carefully adjust the pH to precipitate the product if applicable.

      • Extraction: Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous layer.[7]

      • Purification: For recrystallization, perform small-scale solvent screening to find a system that provides high recovery of pure crystals. A common method involves recrystallization from 85% ethanol.[8]

Issue 2: My final product is contaminated with a di-brominated impurity. How can I prevent this?

The formation of di-bromo species is a classic example of a competing reaction in electrophilic aromatic substitutions.

Cause & Mechanism:

The mono-brominated product, this compound, is still an activated ring system and can undergo a second bromination, typically at the 6-position. This is more likely to occur if there is a high local concentration of the brominating agent or if the reaction is allowed to proceed for too long after the initial starting material is consumed.

Preventative Measures:

  • Stoichiometry and Addition: Strictly control the stoichiometry to use only a slight excess of the brominating agent (1.05-1.1 equivalents). Add the reagent slowly and in portions to the reaction mixture, allowing each portion to react before adding the next. This minimizes the presence of excess brominating agent that could react with the product.[1]

  • Temperature Control: Run the reaction at the lower end of the optimal temperature range. Higher temperatures can increase the rate of the second bromination.

  • Reaction Monitoring: Monitor the reaction closely by TLC. As soon as the 2-hydroxypyrimidine spot disappears, proceed with the work-up. Do not let the reaction stir for an extended period after completion.[5]

Issue 3: The reaction stalls and does not go to completion, leaving unreacted starting material.

A stalled reaction can be frustrating and points to issues with reagents, catalysts, or conditions.[2][5]

Potential Causes & Solutions:

  • Impure Reagents:

    • Explanation: The starting 2-hydroxypyrimidine may be impure. N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture, reducing its effectiveness.[9]

    • Recommended Action: Use freshly recrystallized NBS for best results.[9] Ensure the purity of your 2-hydroxypyrimidine starting material.

  • Insufficient Catalyst (If Applicable):

    • Explanation: Some bromination methods, particularly with less reactive substrates, may benefit from a Lewis acid or Brønsted acid catalyst to increase the electrophilicity of the bromine source.[10] If the catalyst is insufficient or inactive, the reaction may not proceed.

    • Recommended Action: If using a catalyzed method, ensure the catalyst is active and used in the correct amount. For example, when using 1,3-dibromo-5,5-dimethylhydantoin (DBH), adding a Lewis acid like TMSOTf or an organic acid like p-toluenesulfonic acid (TsOH) can significantly enhance the reaction rate.

  • Inadequate Mixing:

    • Explanation: If the reaction mixture is heterogeneous or not stirred adequately, reagents may not come into sufficient contact, leading to an incomplete reaction.

    • Recommended Action: Ensure vigorous and continuous stirring throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary, well-documented methods for synthesizing this compound.[3]

  • Direct Bromination of 2-hydroxypyrimidine: This is a classical electrophilic substitution. It can be performed using various brominating agents. The choice of agent impacts safety, yield, and reaction conditions.

  • One-Pot Synthesis using HBr and H₂O₂: A more modern approach where 2-hydroxypyrimidine is heated with hydrobromic acid and hydrogen peroxide. This method is efficient and avoids the use of elemental bromine.[3]

Comparison of Common Bromination Methods

MethodBrominating AgentTypical SolventTemperatureAdvantagesDisadvantages
Classical Bromine (Br₂)Benzene, NitrobenzeneRoom Temp. to Mild HeatWell-established, straightforward.[3]Uses hazardous bromine and solvents.[3]
NBS N-BromosuccinimideDMF, DMSO60-80°CSafer solid reagent, good yields.[3]Requires higher temperatures.
Modern HBr / H₂O₂Aqueous HBr30-100°CEfficient one-step process, avoids Br₂.[3]Requires careful temperature control and post-reaction treatment to decompose excess peroxide.[3]

Q2: Why is bromination selective for the 4-position of 2-hydroxypyrimidine?

This selectivity is a result of the electronic properties of the pyrimidine ring and the directing effects of its substituents. 2-hydroxypyrimidine exists in a tautomeric equilibrium with pyrimidin-2-one. The hydroxyl/oxo group at C2 and the nitrogen atom at N1 are ortho, para-directing activating groups. They direct electrophilic attack to the 4 and 6 positions. The nitrogen at N3 is a deactivating meta-directing group. The combined effect strongly favors substitution at the C4 (and C6) position over the C5 position.

Q3: What safety precautions are necessary when handling brominating agents like Br₂ and NBS?

  • Bromine (Br₂): Is a highly toxic, corrosive, and volatile liquid. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or a suitable laminate), safety goggles, and a lab coat. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant.[9] While it is a solid and easier to handle than Br₂, it should still be managed with care in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear standard PPE. NBS can be a source of bromine radicals, especially with light or radical initiators, so reactions should be set up accordingly.[4][9]

Visualization of Workflows

A logical troubleshooting process is key to solving yield issues. The following diagram outlines a workflow for diagnosing and addressing low yields in the synthesis.

TroubleshootingWorkflow start Start: Low Yield of This compound check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions No Issue reagent_sol Action: - Use fresh/recrystallized NBS. - Confirm purity of starting material. - Ensure accurate weighing and stoichiometry (1.05-1.1 eq. brominating agent). check_reagents->reagent_sol Issue Found check_workup 3. Analyze Work-up & Purification check_conditions->check_workup No Issue conditions_sol Action: - Use polar aprotic solvent (e.g., DMF). - Control temperature strictly (e.g., 60-80°C for NBS). - Add brominating agent slowly. - Monitor reaction with TLC. check_conditions->conditions_sol Issue Found workup_sol Action: - Optimize pH for precipitation. - Perform multiple extractions. - Screen for optimal recrystallization solvent. check_workup->workup_sol Issue Found end_goal Improved Yield check_workup->end_goal No Issue/ Re-evaluate reagent_sol->end_goal conditions_sol->end_goal workup_sol->end_goal

Caption: Troubleshooting workflow for low synthesis yields.

Detailed Experimental Protocols

The following are representative protocols. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from methodologies described for bromination of pyrimidine derivatives.[3]

Materials:

  • 2-hydroxypyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium thiosulfate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2-hydroxypyrimidine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Begin stirring the solution under a nitrogen atmosphere. In portions, add recrystallized NBS (1.1 eq) to the solution over 20-30 minutes. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of ice water.

  • Work-up:

    • If any unreacted bromine color persists, add saturated sodium thiosulfate solution dropwise until the color disappears.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, then once with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a solid.

Protocol 2: Synthesis using Hydrobromic Acid and Hydrogen Peroxide

This protocol is based on the modern, one-step synthesis approach.[3]

Materials:

  • 2-hydroxypyrimidine (1.0 eq)

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Catalase (optional, for peroxide decomposition)

  • Deionized water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-hydroxypyrimidine (1.0 eq) to hydrobromic acid (48% solution).

  • Reagent Addition: While stirring, add hydrogen peroxide (30% solution) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a controlled temperature between 80-90°C. Stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • (Optional) To decompose any remaining hydrogen peroxide, a small amount of catalase can be added, or the mixture can be treated with a reducing agent like sodium bisulfite.[3]

    • Cool the mixture further to below 10°C in an ice bath to precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum at 70-80°C to obtain this compound.[3]

References

Technical Support Center: Troubleshooting Suzuki Reactions with Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Pyrimidines are a cornerstone in medicinal chemistry, but their successful incorporation via Suzuki coupling is often challenging due to their unique electronic properties.

This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues, explain the underlying chemical principles, and offer robust, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Q1: I'm observing little to no formation of my desired product when coupling a pyrimidine halide. What are the likely causes and how can I address this?

A1: Low or no conversion in Suzuki reactions with pyrimidine substrates often points to issues with catalyst activity or the inherent reactivity of the starting materials. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inhibition and Deactivation: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst, leading to deactivation.[1][2] This is particularly problematic with 2-halopyrimidines due to the proximity of the nitrogen to the reaction center.[3]

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)3) families.[1][3] These ligands stabilize the palladium center, promote the desired catalytic cycle, and can mitigate catalyst inhibition.[3]

      • Catalyst Precursor: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand. If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.

  • Poor Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition, other factors can hinder this crucial first step of the catalytic cycle.[1][4]

    • Troubleshooting:

      • Halide Reactivity: The reactivity of the pyrimidine halide follows the general trend: I > Br > Cl.[2][5] If you are using a chloropyrimidine and observing low reactivity, consider switching to the corresponding bromo- or iodopyrimidine if synthetically feasible.

      • Steric Hindrance: Significant steric bulk near the reaction site on either the pyrimidine or the boronic acid partner can impede the approach of the catalyst. In such cases, a less bulky ligand or higher reaction temperatures may be necessary.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and critical for success.

    • Troubleshooting:

      • Base Selection: A systematic screening of bases is often necessary. Weaker bases like K₃PO₄ or K₂CO₃ are often a good starting point as strong bases can promote side reactions.[6] In some cases, stronger bases like Cs₂CO₃ may be required, particularly with less reactive substrates.

      • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is commonly used.[3][4] The water is crucial for the hydrolysis of boronic esters to the active boronic acid and for the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions might be beneficial.[7]

      • Temperature: Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and side reactions.[6] Microwave irradiation can be a powerful tool to rapidly heat the reaction to a precise temperature, often leading to shorter reaction times and improved yields.[4][8]

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing a substantial amount of a byproduct where the boron group of my boronic acid has been replaced by a hydrogen. What is this side reaction and how can I minimize it?

A2: This common and often frustrating side reaction is known as protodeboronation (or protodeborylation).[9][10] It involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your boronic acid and reducing the yield of the desired coupled product.[10] Heteroaromatic boronic acids, including pyrimidine boronic acids, are particularly susceptible to this decomposition pathway.[10][11]

Key Factors Influencing Protodeboronation:

  • Substrate Structure: Electron-deficient and heteroaromatic boronic acids are more prone to protodeboronation.[10][11] 2-Pyrimidinylboronic acids are notoriously unstable due to the adjacent nitrogen atom.[3]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate this side reaction.[10]

  • pH: Both acidic and basic conditions can catalyze protodeboronation, with the optimal pH for stability being substrate-dependent.[9][10]

Troubleshooting Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[6] Consider switching to weaker inorganic bases like K₃PO₄ or K₂CO₃.

  • Optimize Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long heating periods. Lowering the temperature may also help, though it could slow down the desired coupling.

  • Employ Boronic Acid Derivatives: To circumvent the instability of boronic acids, consider using more stable derivatives that slowly release the active boronic acid in situ. This "slow release" strategy keeps the concentration of the unstable boronic acid low, minimizing protodeboronation.[9][12]

    • Boronic Esters (e.g., pinacol esters): These are generally more stable than their corresponding boronic acids.[11][13]

    • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be hydrolyzed under the reaction conditions to generate the boronic acid.[5][12]

    • MIDA Boronates: These are highly stable and can be used in a "slow release" approach.[6][9]

Q3: Besides protodeboronation, I'm also observing homo-coupling of my boronic acid. What causes this and how can I prevent it?

A3: The formation of a biaryl product derived from the coupling of two molecules of your boronic acid is known as homo-coupling . This side reaction is often promoted by the presence of oxygen and can be a sign of inefficient catalytic turnover.

Strategies to Minimize Homo-coupling:

  • Thorough Degassing: Suzuki couplings are sensitive to oxygen, which can lead to oxidative homo-coupling and catalyst decomposition.[2] Ensure that your solvent is thoroughly degassed before use, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Stoichiometry: Using a slight excess of the pyrimidine halide relative to the boronic acid can sometimes reduce homo-coupling.[2]

  • Catalyst and Ligand Choice: A highly active and stable catalyst system will favor the desired cross-coupling pathway over homo-coupling. Bulky ligands can also help to suppress this side reaction.[14]

Data Presentation

Table 1: Troubleshooting Guide for Common Issues in Suzuki Reactions with Pyrimidine Substrates

Issue Potential Cause Recommended Action Rationale
Low/No Conversion Catalyst Inhibition/DeactivationUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Stabilizes the Pd center and prevents coordination by pyrimidine nitrogens.[1]
Poor Oxidative AdditionSwitch from a chloropyrimidine to a bromo- or iodopyrimidine.Increases the reactivity of the electrophile (I > Br > Cl).[2][5]
Suboptimal ConditionsScreen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents.The interplay of base and solvent is critical for catalyst activity and substrate solubility.
Protodeboronation Unstable Boronic AcidUse a boronic ester (e.g., pinacol) or an organotrifluoroborate.These derivatives are more stable and release the boronic acid slowly in situ.[11][12]
Harsh Reaction ConditionsUse a milder base (e.g., K₃PO₄) and lower the reaction temperature.Reduces the rate of the decomposition pathway.[6]
Homo-coupling Presence of OxygenThoroughly degas the solvent and maintain an inert atmosphere.Minimizes oxidative side reactions and catalyst decomposition.[2]
Inefficient CatalysisOptimize the catalyst and ligand system for higher activity.A more efficient catalyst will favor the desired cross-coupling pathway.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[3][4]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[3]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a microwave reaction vessel, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, and the base.[3]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]

  • Add the degassed solvent system via syringe.[3]

  • Place the vessel in the microwave reactor and irradiate at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes), with stirring.[3][4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar¹)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar¹)(Ar²) Transmetalation Product OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Coupled Product Transmetalation_Complex->Product Ar1X Ar¹-X (Pyrimidine Halide) Ar1X->OA_Complex Boronic Ar²-B(OR)₂ (Boronic Acid/Ester) Boronic->OA_Complex Base Base Base->OA_Complex Regeneration Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Change_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand No Check_Halide Is the pyrimidine halide reactive enough? Check_Catalyst->Check_Halide Yes Change_Ligand->Check_Halide Change_Halide Consider Br or I instead of Cl Check_Halide->Change_Halide No Check_Conditions Are the reaction conditions optimized? Check_Halide->Check_Conditions Yes Change_Halide->Check_Conditions Screen_Base_Solvent Screen bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems Check_Conditions->Screen_Base_Solvent No Check_Side_Reactions Are side reactions (e.g., protodeboronation) prevalent? Check_Conditions->Check_Side_Reactions Yes Screen_Base_Solvent->Check_Side_Reactions Use_Boron_Ester Use a boronic ester or organotrifluoroborate Check_Side_Reactions->Use_Boron_Ester Yes Success Improved Yield Check_Side_Reactions->Success No Use_Boron_Ester->Success

Caption: A decision tree for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Effective Purification of 4-Bromo-2-hydroxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-bromo-2-hydroxypyrimidine. We will address common challenges and provide a robust framework for achieving high purity through recrystallization, grounded in fundamental chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My recrystallization yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is one of the most frequent challenges in recrystallization. The primary causes are typically related to solvent volume, premature crystallization, or excessive washing.

  • Cause A: Excessive Solvent Use: The most common reason for poor yield is using too much solvent to dissolve the crude material.[1] The goal is to create a saturated solution at high temperature, allowing the compound to crystallize upon cooling as its solubility decreases.[2][3] If excess solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture, allowing time for dissolution after each addition.[2][4] If you suspect you've added too much, you can carefully evaporate some of the solvent to re-establish a saturated solution and attempt the cooling process again.[5][6]

  • Cause B: Premature Crystallization During Hot Filtration: this compound may rapidly crystallize out of the hot solution if it cools even slightly, for instance, on the filter funnel during the removal of insoluble impurities.[5]

    • Solution: Prevent premature cooling by pre-heating your filtration apparatus (funnel and receiving flask) in an oven or with hot solvent vapor before filtration. Use a slight excess of hot solvent (approx. 5-10%) to keep the compound in solution during this brief step, then evaporate the excess before cooling.[5][7]

  • Cause C: Product Loss During Washing: Washing the collected crystals with a solvent in which they have some solubility will inevitably dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or anti-solvent. Cold solvent has a lower capacity to dissolve the product, thus minimizing losses.[4]

Question 2: My final product has a persistent yellow or brown discoloration. How can I obtain a white or off-white solid?

Answer: Discoloration typically points to the presence of colored, often oxidized, impurities or residual starting materials from the synthesis. The synthesis of this compound often involves bromination of a 2-hydroxypyrimidine precursor, which can generate colored byproducts.[8][9]

  • Solution A: Activated Charcoal Treatment: For persistent color, the use of activated charcoal is highly effective.[7]

    • After dissolving the crude product in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.

    • Gently reheat the solution to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal and any other insoluble matter.

    • Expert Tip: Use charcoal sparingly. An excessive amount can adsorb your target compound, leading to a reduction in yield.[7]

  • Solution B: Re-evaluate the Solvent System: The impurity may be co-crystallizing with your product. A different solvent system might leave the colored impurity in the mother liquor. Experiment with different solvents or solvent mixtures.

Question 3: The compound fails to crystallize from the solution after cooling, even in an ice bath. What should I do?

Answer: Failure to crystallize usually indicates that the solution is not supersaturated, a necessary condition for crystal formation.[1]

  • Cause A: Too Much Solvent: As discussed in Question 1, excessive solvent is a primary cause. The solution is simply not concentrated enough for crystals to form.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[1][6]

  • Cause B: Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. Sometimes, a supersaturated solution can be stable if these sites are absent.[1][10]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites to induce crystallization.[5][10]

    • Solution 2: Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed crystal" provides a perfect template for further crystal growth.[6][10]

Question 4: My compound "oiled out," forming a liquid layer instead of solid crystals. How do I fix this?

Answer: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point.[5] While some related compounds have low melting points, 5-bromo-2-hydroxypyrimidine (an isomer) has a high melting point with decomposition around 235°C, suggesting the 4-bromo isomer is also a high-melting solid. Therefore, oiling out in this case is more likely due to impurities depressing the melting point of the mixture.

  • Solution A: Adjust the Solvent System: The presence of impurities can create a low-melting eutectic mixture.

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the solution's saturation point.[1][5]

    • Allow the solution to cool much more slowly. Slow cooling provides a better opportunity for a proper crystal lattice to form at a temperature below the mixture's melting point.[2]

  • Solution B: Change Solvents: A different solvent or solvent pair may prevent this issue altogether. Choose a solvent with a lower boiling point if possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[2][11] Given the polar nature and hydrogen-bonding capabilities of this compound (due to the hydroxyl and pyrimidine nitrogens), polar solvents are the best starting point.

A mixed-solvent system is often ideal.[11] A common and effective approach is to use a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[12]

  • Recommended Starting Systems:

    • Ethanol/Water or Methanol/Water: Dissolve the compound in a minimum of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then cool.

    • Ethyl Acetate/Hexane: A less polar but effective system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

A systematic solvent screening is the most reliable method.

Q2: How do I perform a solvent screening experiment?

  • Place a small amount of your crude material (~50 mg) into several different test tubes.

  • Add a small volume (~0.5 mL) of a different test solvent to each tube at room temperature. Note the solubility.[13]

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if it dissolves.[13]

  • If the compound dissolves when hot, allow the tube to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • The ideal solvent will show low solubility at room temperature and high solubility when hot, and will produce a good crop of crystals upon cooling.[2][11]

SolventPolarityBoiling Point (°C)Suitability Rationale
WaterHigh100Good anti-solvent. Compound is likely poorly soluble due to the bromo- and pyrimidine ring.
EthanolMedium78Good "good" solvent. Likely to dissolve the compound when hot due to hydrogen bonding capability.
Ethyl AcetateMedium77A versatile solvent that can often provide a good solubility gradient.
AcetoneMedium56Can be effective, but its low boiling point may lead to rapid evaporation and premature crystallization.
DichloromethaneLow40Low boiling point makes it less ideal for standard recrystallization; may be useful for trituration.
Hexane/HeptaneNon-polar69 / 98Excellent anti-solvents to pair with more polar solvents like Ethyl Acetate or Acetone.

Q3: What level of purity can I expect to achieve with a single recrystallization?

For most systems, a single, carefully executed recrystallization can increase purity significantly, often from a crude state of 80-90% to >98%. Purity should be assessed by techniques like HPLC, NMR, or melting point analysis.[9] A sharp melting point range close to the literature value indicates high purity.[10] If significant impurities remain, a second recrystallization may be necessary.

Section 3: Detailed Recrystallization Protocol (Ethanol/Water System)

This protocol provides a step-by-step methodology for a mixed-solvent recrystallization.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: Pre-heat a glass funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution into the clean flask to remove insoluble impurities (and charcoal, if used).

  • Induce Crystallization: Re-heat the clear filtrate to boiling. Add deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy. This is the saturation point. Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).

Section 4: Visual Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization check_success Crystals Formed & Good Yield? start->check_success success Process Complete: Characterize Product check_success->success Yes no_crystals Problem: No Crystals Formed check_success->no_crystals No, No Crystals low_yield Problem: Low Yield check_success->low_yield No, Low Yield oiling_out Problem: 'Oiling Out' check_success->oiling_out No, Oily Product impure_crystals Problem: Discolored/Impure Crystals check_success->impure_crystals No, Impure sol_no_crystals1 1. Scratch flask inner wall 2. Add a seed crystal no_crystals->sol_no_crystals1 sol_low_yield1 Review Protocol: - Used min. hot solvent? - Pre-heated funnel? low_yield->sol_low_yield1 sol_oiling_out Re-heat to dissolve oil Add more 'good' solvent Cool very slowly oiling_out->sol_oiling_out sol_impure 1. Redo with charcoal treatment 2. Try a different solvent system 3. Consider second recrystallization impure_crystals->sol_impure sol_no_crystals2 If still no crystals: Reduce solvent volume & re-cool sol_no_crystals1->sol_no_crystals2 sol_low_yield2 Concentrate mother liquor to obtain a second crop sol_low_yield1->sol_low_yield2

Caption: Troubleshooting flowchart for common recrystallization issues.

Section 5: Safety Precautions

This compound and related brominated heterocyclic compounds should be handled with care. While specific toxicity data is limited, similar compounds are classified as irritants.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[15][16]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17] Avoid contact with skin and eyes.[18]

  • Solvents: The solvents used for recrystallization (e.g., ethanol, ethyl acetate) are flammable. Do not use them near open flames. Heating should be performed using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood.

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to your institution's guidelines.

References

Identifying and minimizing byproducts in the bromination of 2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bromination of 2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our goal is to provide practical, field-proven insights in a direct question-and-answer format to help you identify and minimize byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal and product of the bromination of 2-hydroxypyrimidine?

The primary objective is the regioselective synthesis of 5-bromo-2-hydroxypyrimidine (CAS 38353-06-9).[1][2] This reaction is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] The pyrimidine ring is electron-deficient, but the hydroxyl group at the C2 position (which exists predominantly in its lactam or pyrimidinone form) is an activating group, directing electrophilic substitution to the C5 position.[3]

Q2: Can you explain the core mechanism of this bromination reaction?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The 2-hydroxypyrimidine (or more accurately, pyrimidin-2(1H)-one) tautomer is electron-rich enough to react with an electrophilic bromine source (e.g., Br₂, NBS).[3][4] The reaction mechanism can be complex and may involve the rapid, reversible formation of an addition intermediate (a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine), which then undergoes a slower, acid-catalyzed elimination to yield the final aromatic product, 5-bromo-2-hydroxypyrimidine.[3][5]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate Complex cluster_product Products 2-HP 2-Hydroxypyrimidine Intermediate Addition Intermediate (5-bromo-adduct) 2-HP->Intermediate Electrophilic Attack Br_source Brominating Agent (e.g., Br2, NBS) Br_source->Intermediate 5-Br-HP 5-Bromo-2-hydroxypyrimidine Intermediate->5-Br-HP Acid-Catalyzed Elimination HBr HBr / Succinimide Intermediate->HBr

Caption: General mechanism for the bromination of 2-hydroxypyrimidine.

Q3: What are the most common byproducts I should be aware of?

The most frequently encountered and problematic byproduct is the 5,5-dibromo-dihydropyrimidine derivative , which arises from over-bromination.[3] If reaction conditions are not carefully controlled, the desired mono-brominated product can react further with the brominating agent.[1][3] Other potential impurities can include unreacted starting material and byproducts from the decomposition of reagents or solvents.

Troubleshooting Guide: Common Experimental Issues
Q4: My yield of 5-bromo-2-hydroxypyrimidine is consistently low. What are the likely causes and how can I fix it?

Low yield is a common issue that can stem from several factors. Let's break down the probable causes and solutions.

Probable Cause 1: Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate reagent stoichiometry.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If starting material is still present after the initially planned time, consider extending the reaction duration. If the reaction has stalled, a modest increase in temperature (e.g., from room temperature to 40°C) can be beneficial, but must be done cautiously to avoid byproduct formation.[6][7][8] Ensure at least one molar equivalent of the brominating agent is used.

Probable Cause 2: Suboptimal Brominating Agent The choice of brominating agent and solvent system is critical. Milder agents may be less efficient, while overly reactive systems can lead to degradation.

  • Solution: While elemental bromine is effective, it can be harsh.[9] Consider using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile, which is a well-established method.[10][11] Another effective system is using hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as a co-oxidant, which can offer high efficiency.[6][7]

Probable Cause 3: Product Loss During Workup/Purification The desired product might be lost during aqueous workup if the pH is not controlled, or during crystallization if an inappropriate solvent system is used.

  • Solution: After the reaction, carefully neutralize the mixture. The product, 5-bromo-2-hydroxypyrimidine, has limited solubility in cold water. Filtration and washing the collected solid with cold water and a non-polar solvent (like hexane) can be an effective purification step. For recrystallization, solvents like ethanol or methanol are often used.[9]

Q5: I'm seeing a significant amount of a second, less polar spot on my TLC, which I suspect is a dibrominated byproduct. How do I prevent this?

This is a classic case of over-bromination. The mono-brominated product is still activated enough to react a second time, especially if excess brominating agent is present or the reaction conditions are too harsh.[3][12][13]

Solution 1: Control Stoichiometry This is the most critical parameter.

  • Action: Use a precise molar ratio of the brominating agent to the 2-hydroxypyrimidine, typically ranging from 1.0 to 1.1 equivalents.[8] Avoid using a large excess of the brominating agent. The molar ratio should be carefully optimized to minimize the formation of di- and poly-brominated byproducts.[12][13]

Solution 2: Control Reagent Addition and Temperature A large local concentration of the brominating agent can promote over-reaction.

  • Action: Add the brominating agent (e.g., a solution of bromine or solid NBS) slowly and portion-wise to the solution of 2-hydroxypyrimidine. Maintain a low and constant temperature during the addition, for instance, by using an ice-water bath (0-5°C).[9] This helps to dissipate the heat of the reaction and maintain control.

Solution 3: Choice of Solvent The solvent can influence the reactivity of the brominating species.

  • Action: Polar aprotic solvents like acetonitrile or DMF are often good choices.[8][10] In some cases, using water or acetic acid can be effective, but these protic solvents can sometimes participate in side reactions or alter the reactivity profile.[12][13]

Caption: Pathway showing formation of the over-bromination byproduct.

Q6: How can I effectively purify my 5-bromo-2-hydroxypyrimidine from the reaction mixture?

Purification is key to achieving the desired product quality, often specified as >98% by HPLC.[1]

Step 1: Quenching and Initial Isolation If using an oxidizing brominating agent (like Br₂ or NBS), the first step is to quench any excess reagent.

  • Protocol: After the reaction is complete (as determined by TLC/HPLC), cool the mixture and add a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of bromine disappears. The crude product often precipitates from the aqueous mixture. It can be isolated by filtration, washing thoroughly with cold deionized water to remove salts.[9]

Step 2: Recrystallization This is the most common and effective method for purifying the solid product.

  • Protocol: The choice of solvent is crucial. 85% ethanol has been reported to be effective.[9] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Step 3: Column Chromatography If recrystallization fails to remove a persistent impurity, column chromatography may be necessary, although it is less ideal for large-scale work.

  • Protocol: Use silica gel as the stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis first. Neutral alumina has also been reported as a stationary phase for this separation.[9]

Recommended Protocols & Methodologies
Protocol 1: Bromination using NBS in Acetonitrile

This protocol is based on common methods for brominating activated heterocycles and is designed to minimize over-bromination.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypyrimidine (1.0 eq) in acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in acetonitrile or DMF and add it dropwise to the cooled pyrimidine solution over 30-45 minutes. The use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can enhance the reaction rate if needed, though it may also increase the risk of byproducts if not controlled.[8]

  • Reaction: Allow the mixture to stir at 0-5°C and monitor its progress every 30 minutes by TLC. Once the starting material is consumed (typically 2-4 hours), proceed to the workup.

  • Workup: Add a 10% aqueous solution of sodium thiosulfate to quench any remaining NBS. Reduce the solvent volume under vacuum. Add cold water to precipitate the product.

  • Isolation & Purification: Filter the solid, wash with copious amounts of cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum. Recrystallize from an ethanol/water mixture if necessary.

Protocol 2: HPLC Method for Purity Analysis

This method is essential for quality control and for monitoring reaction progress.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.05M phosphate buffer, pH adjusted to 5.5.

  • Mobile Phase B: Methanol/Acetonitrile mixture.

  • Gradient: Start with a high concentration of Mobile Phase A, and run a linear gradient to increase the concentration of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[14]

  • Column Temperature: 40°C.[14]

  • Analysis: The starting material, 2-hydroxypyrimidine, will elute earlier (is more polar) than the product, 5-bromo-2-hydroxypyrimidine. The dibrominated byproduct will be even less polar and have a longer retention time. Purity is determined by the relative peak area.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Reaction Complete. Analyze Crude Product (TLC/HPLC) Check_Yield Is Yield > 80%? Start->Check_Yield Check_Purity Is Purity > 95%? Check_Yield->Check_Purity Yes Low_Yield Problem: Low Yield Check_Yield->Low_Yield No Low_Purity Problem: Low Purity Check_Purity->Low_Purity No End Process Successful Check_Purity->End Yes Yield_Cause1 Check for Unreacted SM Low_Yield->Yield_Cause1 Yield_Cause2 Review Workup Procedure Low_Yield->Yield_Cause2 Purity_Cause1 Identify Byproducts (HPLC/MS) Low_Purity->Purity_Cause1 Yield_Sol1 Optimize Time/Temp/ Stoichiometry Yield_Cause1->Yield_Sol1 Yield_Sol2 Adjust pH / Solvent Yield_Cause2->Yield_Sol2 Purity_Cause2 Is Dibromo Byproduct Present? Purity_Cause1->Purity_Cause2 Purity_Sol1 Optimize Purification (Recrystallization/Chrom.) Purity_Cause1->Purity_Sol1 Purity_Sol2 Reduce Temp / Slow Addition / Adjust Stoichiometry Purity_Cause2->Purity_Sol2

References

Technical Support Center: Regioselective Functionalization of Polyhalopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the regioselective functionalization of polyhalopyrimidines. As a cornerstone of medicinal chemistry and materials science, the pyrimidine scaffold's value is unlocked through precise, site-selective derivatization. However, the inherent electronic nature of the pyrimidine ring and the nuanced reactivity of its halogen substituents present significant synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. Here, we consolidate field-proven insights, mechanistic rationale, and actionable troubleshooting protocols to empower you to overcome common hurdles and achieve your synthetic goals with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of polyhalopyrimidine reactivity.

Q1: What is the general order of reactivity for different halogens on a pyrimidine ring in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of halogens in palladium-catalyzed cross-couplings is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. Consequently, the established order of reactivity is I > Br > Cl >> F .[1] Iodopyrimidines are highly reactive and can often undergo coupling at or near room temperature, while chloropyrimidines require more forcing conditions, such as higher temperatures and specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[1] Fluoropyrimidines are generally considered unreactive in these reactions.

Q2: Which position on the pyrimidine ring is most reactive, and why?

A2: The regiochemical outcome is dictated by the electronic properties of the pyrimidine ring. As an electron-deficient heterocycle, the carbon atoms have differing electron densities. The general order of reactivity for palladium-catalyzed cross-coupling is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient due to the influence of both ring nitrogens, making them most susceptible to oxidative addition by the Pd(0) catalyst. The C2 position is also activated, whereas the C5 position is the least electron-deficient and therefore the least reactive.[1][2]

Q3: How does Nucleophilic Aromatic Substitution (SNAr) on polyhalopyrimidines differ from cross-coupling reactions in terms of regioselectivity?

A3: In SNAr, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The reaction proceeds via an addition-elimination mechanism.[3] The regioselectivity is governed by the ability of the ring to stabilize this negative charge. For polyhalopyrimidines, the C4 and C6 positions are the most electrophilic and therefore the most susceptible to nucleophilic attack. This often results in the same positional reactivity preference (C4/C6 > C2) as seen in many cross-coupling reactions, but the underlying mechanism is entirely different. The key is that the positions best able to stabilize the negative charge of the Meisenheimer complex, typically those ortho and para to the ring nitrogens, are the most reactive.

Q4: Can I achieve "inverse" or "unconventional" regioselectivity in cross-coupling reactions?

A4: Yes, this is an active area of research and is often achievable through careful ligand selection.[4][5] While the intrinsic reactivity of a 2,4-dichloropyrimidine favors substitution at the C4 position, specific ligands can reverse this preference. For example, bulky, electron-rich monophosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically hinder approach at the C4 position or alter the electronics of the palladium catalyst, favoring oxidative addition at the C2 position instead.[4][6][7] This ligand-controlled selectivity is a powerful tool for accessing isomers that are not favored under standard conditions.[4]

Part 2: Troubleshooting Guides by Reaction Type

This section provides in-depth, scenario-based troubleshooting for specific experimental challenges.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Problem 1: My Suzuki-Miyaura reaction on 2,4-dichloropyrimidine is giving a mixture of C2 and C4 isomers, with low overall yield.

  • Likely Cause: Inadequate catalyst control, insufficient base strength, or suboptimal solvent choice. The inherent reactivity difference between C2-Cl and C4-Cl is often not large enough to achieve perfect selectivity without careful optimization.[8]

  • Troubleshooting Workflow:

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    start [label="Low Yield & \nMixture of Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Step 1: Evaluate Ligand \n- Standard (e.g., PPh3)? \n- Switch to Buchwald-type biarylphosphine \n (e.g., SPhos, XPhos) for C4 selectivity. \n- Use bulky NHC (e.g., IPr) for C2 focus.", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Step 2: Strengthen Base \n- Using Na2CO3? \n- Switch to K3PO4 or Cs2CO3. \n- Ensures efficient transmetalation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Step 3: Change Solvent \n- Using Toluene? \n- Switch to a more polar aprotic solvent \n (e.g., 1,4-Dioxane, DME) with water. \n- Improves solubility of base & boronic acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp [label="Step 4: Adjust Temperature \n- Too high? Can cause scrambling. \n- Start lower (e.g., 80°C) and slowly \n increase. Microwave irradiation can offer \n precise control.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Improved Yield & \nRegioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> ligand [label="Initial Check"]; ligand -> base [label="If still mixed"]; base -> solvent [label="If yield is low"]; solvent -> temp [label="Fine-tuning"]; temp -> success; } Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.

Problem 2: My Sonogashira coupling on a 2-bromo-4-chloropyrimidine is not proceeding, and I only recover starting material.

  • Likely Cause: Catalyst poisoning, insufficient base activity, or copper co-catalyst issues. Sonogashira couplings can be sensitive to impurities and require a suitable amine base to both act as a base and a solvent.[1]

  • Troubleshooting Steps:

    • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly deoxygenated via freeze-pump-thaw cycles or by bubbling with argon for at least 20-30 minutes. Oxygen can deactivate the Pd(0) catalyst.

    • Check Your Copper Source: Use a fresh source of Cu(I) iodide. If it appears discolored (green/blue), it may have oxidized.

    • Amine Base is Crucial: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure they are anhydrous and used in excess (2-3 equivalents). They are essential for the catalytic cycle.[1]

    • Catalyst System: While Pd(PPh₃)₄ is standard, consider a more robust pre-catalyst like PdCl₂(PPh₃)₂ if starting material persists.

    • Solvent: Anhydrous THF or DMF are typically effective solvents for this transformation.[1]

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Problem 3: My SNAr reaction with a primary amine on 2,4,6-trichloropyrimidine is sluggish and gives multiple products.

  • Likely Cause: The reactivity difference between the C2, C4, and C6 positions is not being effectively controlled by temperature, leading to over-reaction. The amine nucleophile can also react with multiple sites.

  • Troubleshooting Decision Tree:

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    start [label="{Sluggish SNAr & Multiple Products | Is the reaction run at elevated temperature?}", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    yes_temp [label="{High Temp (> 25°C)}"]; no_temp [label="{Low Temp (≤ 0°C)}"];

    sol_yes [label="{Action: Lower Temperature | Run reaction at 0°C or -78°C to exploit the small activation energy differences. The C4/C6 positions are significantly more reactive at low temperatures.}", fillcolor="#FBBC05", fontcolor="#202124"];

    sol_no [label="{Issue: Nucleophile or Base | Is the base sterically hindered (e.g., DIPEA)?}", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    yes_base [label="{Action: Use a non-nucleophilic, hindered base like DIPEA or Proton Sponge®. This prevents the base from competing as a nucleophile.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_base [label="{Action: Consider a weaker nucleophile or protect the amine. If still problematic, switch to a different synthetic strategy like Buchwald-Hartwig amination.}"];

    start -> yes_temp [label="Yes"]; start -> no_temp [label="No"]; yes_temp -> sol_yes; no_temp -> sol_no; sol_no -> yes_base [label="Yes"]; sol_no -> no_base [label="No"]; } Caption: Decision tree for troubleshooting SNAr reactions on polyhalopyrimidines.

Guide 3: Direct C-H Functionalization

Problem 4: I am attempting a directed C5-arylation of a 2-aminopyrimidine derivative, but I see no reaction or complex mixtures.

  • Likely Cause: Direct C-H functionalization is mechanistically complex and highly sensitive to the directing group, oxidant, and catalyst system.[9][10] Failure often points to an incompatible combination of these factors.

  • Troubleshooting Steps:

    • Verify Directing Group Efficacy: The 2-amino group (or a derivative like a picolinamide) is a common directing group. Ensure it is correctly installed and not sterically encumbered.[9]

    • Oxidant is Key: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[11] Ensure you are using the correct oxidant as specified in literature protocols for your specific transformation.

    • Catalyst and Ligand: Palladium-catalyzed C-H activation often relies on a Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle.[9] The catalyst (e.g., Pd(OAc)₂) and any necessary ligands or additives are critical. Check for compatibility.

    • Solvent Choice: Acidic solvents (e.g., TFA, AcOH) are sometimes used to promote the concerted metalation-deprotonation step. The choice is highly substrate-dependent.

    • Alternative Strategies: If direct C-H functionalization fails, consider an alternative route. A "halogen dance" followed by cross-coupling at the C5 position can be a more robust, albeit longer, synthetic path.

Part 3: Data & Protocols

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This table summarizes typical outcomes for the mono-arylation of 2,4-dichloropyrimidine with phenylboronic acid under various catalytic conditions, demonstrating the influence of ligand choice.

Catalyst PrecursorLigandBaseSolventTemp (°C)Major IsomerApprox. Ratio (C4:C2)
Pd₂(dba)₃PPh₃Na₂CO₃Dioxane/H₂O100C4-Phenyl95:5
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80C4-Phenyl>98:2
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100C4-Phenyl>98:2
Pd(OAc)₂IPr-HCl / NaOtBuToluene110C2-Phenyl10:90

Data compiled from typical results reported across the literature.[4][8] Ratios are illustrative and can vary with substrate.

Experimental Protocol: Regioselective C4-Sonogashira Coupling of 2-Chloro-4-iodopyrimidine

This protocol details a reliable method for the selective functionalization at the C4 position, leveraging the differential reactivity of iodine and chlorine.

Materials:

  • 2-Chloro-4-iodopyrimidine (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 2-chloro-4-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe, followed by anhydrous TEA. The mixture should be a suspension.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-alkynylpyrimidine.

Self-Validation: The success of this protocol relies on the much higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step.[1] A clean conversion with no significant formation of the C2-coupled or di-coupled product validates the orthogonal reactivity.

References

Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, to synthesize pyrimidine-containing molecules.

The presence of nitrogen atoms in the pyrimidine ring presents a unique challenge, as they can act as strong ligands, forming stable complexes with palladium.[1] This chelation can make the catalyst difficult to remove using standard purification techniques, leading to contamination of the final product. Residual palladium is a major concern as it can interfere with downstream reactions, compromise the biological activity of target molecules, and face stringent regulatory limits in active pharmaceutical ingredients (APIs).[2][3][4][5] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the required purity for your pyrimidine products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Problem

Q1: Why is removing palladium from my pyrimidine product so difficult?

A1: The primary challenge stems from the chemical nature of pyrimidines. The two nitrogen atoms in the pyrimidine ring are Lewis bases and can act as strong chelating ligands for palladium. This forms stable, often soluble, palladium-pyrimidine complexes that are not easily removed by simple filtration or standard chromatography. The specific oxidation state of the palladium (e.g., Pd(0) or Pd(II)) and the other ligands present in the coordination sphere also influence its solubility and reactivity, further complicating removal.[1]

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities.[3] Palladium, a Class 2B element, has a permitted daily exposure (PDE) that translates to low parts-per-million (ppm) concentration limits in the final API, typically in the range of 5-10 ppm.[2][6] Achieving these levels is critical for regulatory approval.

Q3: How do I accurately quantify the amount of residual palladium in my sample?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and most sensitive analytical technique for quantifying trace levels of palladium.[6][7][8] Other methods like atomic absorption (AA) spectroscopy and high-energy polarized-beam energy dispersive X-ray fluorescence (XRF) are also used.[2][6] For rapid, in-process screening to evaluate the efficiency of different removal methods, colorimetric or fluorimetric assays can be employed, though ICP-MS is required for final validation.[6][7]

Section 2: Palladium Removal Methodologies & Troubleshooting

This section details the most common methods for palladium removal, their underlying principles, and solutions to common problems.

Metal scavengers are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium (e.g., thiols, thioureas, amines, or trimercaptotriazine (TMT)).[1][3][9] The process involves stirring the scavenger with the reaction mixture, allowing it to bind the palladium, followed by simple filtration.[3] This is often the most effective method for pyrimidine products due to the high affinity of the functional groups for palladium, which can break the Pd-pyrimidine complex.

Troubleshooting Guide: Inefficient Scavenging

  • Symptom: High residual palladium (>10 ppm) after scavenger treatment.

  • Potential Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium and the nature of the product. Thiol-based scavengers are generally effective for soft metals like palladium.[8][10]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., Si-Thiol, Si-TMT, MP-TMT) to find the most effective one for your specific system.[8][9]

  • Potential Cause 2: Suboptimal Scavenging Conditions. Time, temperature, and solvent can significantly impact scavenger efficiency.

    • Solution: Optimize the conditions. Increase the scavenging time (e.g., 4-24 hours) and/or temperature (e.g., 40-60 °C) to enhance the kinetics of palladium binding.[1][11] Ensure vigorous mixing to overcome mass transfer limitations.[8]

  • Potential Cause 3: Strong Product-Palladium Chelation. Your pyrimidine product may be outcompeting the scavenger for the palladium.

    • Solution: Consider increasing the equivalents of the scavenger. In some cases, adding a competing ligand or changing the solvent can help disrupt the product-palladium complex before adding the scavenger. A multi-step approach, combining different removal techniques, may be necessary.[8]

Experimental Protocol: Screening Palladium Scavengers

  • Preparation: Set up several small-scale vials of your crude reaction mixture (post-workup) in the reaction solvent.

  • Addition: To each vial, add a different palladium scavenger (e.g., ISOLUTE® Si-Thiol, Si-TMT, Biotage® MP-TMT) at a loading of 5-10 equivalents relative to the initial palladium catalyst loading.[9]

  • Incubation: Stir the vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 4 hours).

  • Sampling & Analysis: Take an aliquot from each vial, filter it to remove the scavenger, and submit the filtrate for palladium analysis by ICP-MS.

  • Optimization: Based on the results, select the most effective scavenger and optimize the loading, time, and temperature for scale-up.

Activated carbon is a cost-effective adsorbent that can remove palladium through a combination of physisorption and chemisorption.[3][12][13] Its high surface area and porous structure make it effective for adsorbing a variety of impurities.

Troubleshooting Guide: Product Loss or Inefficiency

  • Symptom: Significant loss of the desired pyrimidine product along with the palladium.

  • Potential Cause: Non-specific Adsorption. Activated carbon is not selective and can adsorb your product, especially if it has aromatic or polar functionalities.[1][3]

    • Solution: Use the minimum amount of activated carbon necessary (start with 5-10 wt% relative to the crude product).[1] Screen different grades of activated carbon, as their properties can vary significantly.[12][13] Consider a different solvent that may decrease product adsorption while maintaining palladium removal.

  • Symptom: Inconsistent or poor palladium removal.

  • Potential Cause: Incorrect Carbon Type or Conditions. The efficacy of activated carbon can be dependent on the palladium species and the solvent system.[12][13]

    • Solution: Test different types of activated carbon (e.g., Darco KB-B).[3] Sometimes, a combination of activated carbon with a chelating agent like trimercaptotriazine (TMT) can have a synergistic effect, enhancing removal beyond what either agent can achieve alone.[3]

Experimental Protocol: Palladium Removal with Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[11]

  • Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product).[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the final product for residual palladium.[11]

Crystallization is a powerful purification technique that can purge palladium impurities into the mother liquor.[11] However, its success is highly dependent on the system.

Troubleshooting Guide: Palladium Co-crystallization

  • Symptom: The crystallized product still contains high levels of palladium.

  • Potential Cause: Co-crystallization. The stable palladium-pyrimidine complex may have similar solubility properties to your product, causing it to incorporate into the crystal lattice.[5]

    • Solution 1: Anti-solvent Crystallization. This can sometimes crash out the desired product while leaving the more soluble palladium complex in solution.[3]

    • Solution 2: Pre-treatment. Use a scavenger or activated carbon treatment before the final crystallization step. This is a very common and effective industrial strategy.[3] For example, a process might involve scavenger treatment followed by an anti-solvent crystallization to achieve <1 ppm levels.[3]

Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, away from the organic product phase. This is generally less effective for the tightly-bound, soluble palladium complexes common with pyrimidine products but can be useful in specific cases.[11][14] A more advanced technique is supercritical fluid extraction (SFE) using supercritical CO2, which is a green and efficient method but requires specialized equipment.[15][16][17]

Decision-Making & Workflow Visualization

Choosing the right purification strategy is key. The following diagrams illustrate a logical workflow for selecting a method and for performing a scavenger screening.

Palladium_Removal_Workflow start Crude Product with Residual Palladium check_hetero Is Palladium Heterogeneous? (e.g., Pd/C) start->check_hetero filter_celite Filter through Celite® Pad check_hetero->filter_celite Yes select_method Select Primary Removal Method check_hetero->select_method No check_soluble Analyze Filtrate for Soluble Palladium (ICP-MS) filter_celite->check_soluble check_soluble->select_method scavenger Adsorption: Metal Scavengers select_method->scavenger High value product High selectivity needed carbon Adsorption: Activated Carbon select_method->carbon Cost-sensitive Product loss acceptable crystallization Crystallization select_method->crystallization Product is crystalline Pd complex is soluble perform_purification Perform Purification Step scavenger->perform_purification carbon->perform_purification crystallization->perform_purification analyze_product Analyze Final Product (ICP-MS) perform_purification->analyze_product is_spec Does it meet spec? (<10 ppm) analyze_product->is_spec end Final Pure Product is_spec->end Yes re_evaluate Re-evaluate Strategy: - Combine methods - Optimize conditions is_spec->re_evaluate No re_evaluate->select_method

Scavenger_Screening_Workflow start Start: Crude Pyrimidine Product Solution prep_vials prep_vials start->prep_vials incubate Stir all vials at defined Temperature & Time (e.g., 40°C, 4h) filter_samples Filter each sample to remove scavenger incubate->filter_samples analyze_icpms Analyze each filtrate for [Pd] via ICP-MS filter_samples->analyze_icpms compare Compare Results & Select Optimal Scavenger analyze_icpms->compare scale_up Proceed to Scale-Up with selected scavenger compare->scale_up end Optimized Protocol scale_up->end vial1 vial1 prep_vials->vial1 vial2 vial2 prep_vials->vial2 vial3 vial3 prep_vials->vial3 vial4 vial4 prep_vials->vial4

Data Summary: Comparison of Removal Techniques

MethodSelectivity for PdProduct RecoveryCostScalabilityKey Consideration
Metal Scavengers HighGenerally HighMedium-HighExcellentRequires screening to find the optimal scavenger for the specific substrate.[3][9]
Activated Carbon Low-MediumVariableLowExcellentHigh risk of non-specific product adsorption; requires careful optimization.[1][3][12]
Crystallization VariableVariableLowGoodEffectiveness is highly dependent on the system; often used as a final polishing step.[3][5]
Chromatography HighGood-HighHighPoorGenerally not feasible or cost-effective for large-scale palladium removal.[5][18]
Extraction LowVariableLow-MediumGoodGenerally less effective for tightly chelated palladium complexes.[11][19]

References

Technical Support Center: A Researcher's Guide to 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Bromo-2-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the safe handling, storage, and effective use of this versatile chemical intermediate. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments with confidence.

Section 1: Core Concepts and Safety Protocols

Physicochemical Properties and Tautomerism

This compound is a light yellow solid that serves as a key building block in the synthesis of a wide range of heterocyclic compounds.[1] A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the hydroxy (lactim) and keto (lactam) forms. This equilibrium can be influenced by the solvent and pH, which in turn affects its reactivity.[1] The presence of both a nucleophilic hydroxyl/amide group and an electrophilic carbon atom bonded to bromine makes it a bifunctional reagent.

PropertyValueSource
CAS Number 548767-83-5[2]
Molecular Formula C₄H₃BrN₂O[2]
Molecular Weight 174.98 g/mol [2]
Appearance Light yellow solid[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166)To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (Nitrile rubber recommended)To avoid skin contact and subsequent irritation.[3]
Body Protection Long-sleeved clothing/Laboratory coatTo protect skin from accidental exposure.[1]
Respiratory Not required under normal use with adequate ventilation. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.To prevent inhalation of dust which can cause respiratory irritation.[1]
First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][4]

Section 2: Storage and Handling Best Practices

Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dark place.To prevent thermal degradation.[5]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.The compound may be moisture-sensitive.[6]
Incompatibilities Store away from strong oxidizing agents and strong acids.To prevent potentially hazardous reactions.[6]
Spill Management

In the event of a spill, follow these steps to ensure safe cleanup:

Spill_Cleanup start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate 1. ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe 2. ventilate Ensure Adequate Ventilation ppe->ventilate 3. contain Contain the Spill (Use absorbent pads or sand) collect Carefully Sweep Solid Material into a Labeled Waste Container contain->collect 5. ventilate->contain 4. decontaminate Decontaminate the Area with a suitable solvent collect->decontaminate 6. dispose Dispose of Waste According to Institutional & Local Regulations decontaminate->dispose 7. end Cleanup Complete dispose->end 8.

Caption: Workflow for handling a this compound spill.

Section 3: Troubleshooting Experimental Workflows

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I see unreacted starting material. What are the likely causes?

A1: Low yields in Suzuki couplings with this substrate can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that your solvents are rigorously degassed to remove oxygen, which can poison the catalyst.[7]

  • Sub-optimal Base: The choice and amount of base are critical. For heteroaromatic halides, weaker bases may not be effective. Consider using stronger bases like K₃PO₄ or Cs₂CO₃.[6]

  • Tautomerization Issues: The hydroxypyrimidine can exist in its tautomeric keto form, which may have different electronic properties and solubility, potentially affecting the reaction rate. The choice of solvent can influence this equilibrium.

  • Poor Solubility: this compound may have limited solubility in common Suzuki coupling solvents like toluene. Consider using a co-solvent system such as dioxane/water or DMF/water to improve solubility.[8][9]

Q2: I am observing a significant amount of a non-polar byproduct in my Suzuki coupling reaction. What could this be?

A2: A common non-polar byproduct in Suzuki reactions is the homocoupled product of the boronic acid.[7] This occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen or an inefficient catalyst system. To mitigate this:

  • Thoroughly Degas: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove all dissolved oxygen from your reaction mixture.[7]

  • Optimize Catalyst and Ligand: For challenging substrates, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]

Nucleophilic Substitution Reactions

Q1: I am trying to perform a nucleophilic substitution on the bromine at the 4-position, but the reaction is sluggish. How can I improve the reaction rate?

A1: The reactivity of the C4-Br bond towards nucleophilic aromatic substitution (SNAr) is influenced by the electron-withdrawing nature of the pyrimidine ring. However, several factors can affect the reaction rate:

  • Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction. If you are using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base can increase its nucleophilicity.[10]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[10]

  • Temperature: Increasing the reaction temperature will typically increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Q2: I am observing side products where the nucleophile appears to have reacted at the 2-position. How can I improve the selectivity for the 4-position?

A2: While the bromine at the 4-position is generally the more reactive site for nucleophilic substitution, reaction at the 2-position (displacement of the hydroxyl group) can occur under certain conditions. This is often due to the tautomeric equilibrium. To favor substitution at the 4-position:

  • Protect the Hydroxyl Group: The 2-hydroxy group can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[5][11] This will prevent its participation in the reaction. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: The choice of base and solvent can influence the tautomeric equilibrium and thus the relative reactivity of the two positions. It may be necessary to screen different conditions to optimize for selectivity.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling unreacted_sm Unreacted Starting Material? start->unreacted_sm byproduct Byproduct Formation? start->byproduct catalyst Check Catalyst Activity - Use fresh catalyst - Degas solvents thoroughly unreacted_sm->catalyst Yes base Optimize Base - Try stronger bases (K₃PO₄, Cs₂CO₃) unreacted_sm->base Yes solubility Improve Solubility - Use co-solvent (dioxane/water, DMF/water) unreacted_sm->solubility Yes homocoupling Suspect Homocoupling - Rigorous degassing - Optimize catalyst/ligand - Slow addition of boronic acid byproduct->homocoupling Yes, non-polar other_byproduct Analyze Byproduct Structure - Consider protodeboronation or other side reactions byproduct->other_byproduct Yes, other

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in aqueous solutions? A: While it has some water solubility, its stability in aqueous solutions, especially at non-neutral pH, should be considered. Under strongly basic or acidic conditions, hydrolysis of the bromine atom can occur over time. It is recommended to prepare fresh solutions and use them promptly.

Q: My batch of this compound has a darker color than usual. Can I still use it? A: A darker color may indicate the presence of impurities or degradation products. It is advisable to check the purity of the material by a suitable analytical method (e.g., NMR, LC-MS) before use. If significant impurities are detected, purification by recrystallization may be necessary.

Q: What are the typical ¹H NMR chemical shifts for this compound? A: The proton NMR spectrum of this compound will show characteristic signals for the pyrimidine ring protons. The exact chemical shifts can vary depending on the solvent used, but typically the proton at the 5-position will appear as a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. The N-H proton of the lactam form will often appear as a broad singlet.[1]

Q: How should I dispose of waste containing this compound? A: Waste containing this compound should be treated as hazardous chemical waste.[1] It should be collected in a designated, properly labeled container and disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

Validation & Comparative

Navigating Reactivity in C-4 Functionalization: A Comparative Guide to 4-Bromo- vs. 4-Chloropyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the precise installation of diverse molecular fragments.[2][3] When sourcing starting materials, a common decision point for chemists is the choice of the halide at the reactive C-4 position. This guide provides an in-depth comparison of the reactivity of 4-bromopyrimidines versus 4-chloropyrimidines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the fundamental principles and examining experimental data, researchers can make more informed decisions to optimize their synthetic strategies.

The Decisive Step: Understanding C-X Bond Activation

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond.[4] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond.[4][5] The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[4][5][6] Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond, leading to faster reaction rates and often milder reaction conditions for brominated substrates.[7]

The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The C4 position is highly activated due to its electron-deficient nature, making it more susceptible to oxidative addition compared to the C2 and C5 positions.[1][4][8] This inherent reactivity makes 4-halopyrimidines particularly valuable synthons.

Below is a generalized diagram of a palladium-catalyzed cross-coupling cycle, highlighting the critical oxidative addition step where the choice between bromine and chlorine has the most significant impact.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition R-X (4-Bromo/Chloro -pyrimidine) Ar-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R'-M Ar-Pd(II)(R')L2 R-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Suzuki_Workflow cluster_Prep Preparation cluster_Reaction Reaction Setup cluster_Purification Work-up & Purification Reagents Combine 4-Chloropyrimidine, Arylboronic Acid, Base Catalyst Add Pd Precatalyst and Ligand Reagents->Catalyst Inert Evacuate & Backfill with Inert Gas Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Workup Cool, Dilute, and Wash Heat->Workup Purify Dry, Concentrate, and Chromatograph Workup->Purify Final_Product Final_Product Purify->Final_Product

References

A Senior Application Scientist's Guide: The Strategic Advantages of 4-Bromo-2-hydroxypyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, from antivirals to kinase inhibitors.[1] The functionalization of this heterocycle is a routine yet critical task for medicinal chemists. The choice of the starting material for nucleophilic aromatic substitution (SNAr) reactions can significantly impact reaction efficiency, selectivity, and the ease of purification. Two common workhorses for this purpose are 2,4-dichloropyrimidine and 4-bromo-2-hydroxypyrimidine. While both are viable, a deeper understanding of their reactivity reveals distinct advantages for the latter in many synthetic contexts.

This guide provides an in-depth, evidence-based comparison from a field-proven perspective, explaining the chemical causality behind experimental choices and offering practical protocols for researchers aiming to streamline their synthetic workflows and accelerate discovery.

The Core Distinction: Inherent Regioselectivity

The fundamental difference between these two reagents lies in the electronic properties of the pyrimidine ring and the nature of the leaving groups at the C2 and C4 positions. The pyrimidine ring is inherently π-deficient, which facilitates nucleophilic attack at the 2, 4, and 6 positions.[2][3][4]

  • 2,4-Dichloropyrimidine: This molecule presents two reactive sites for SNAr. Generally, the C4 position is more electrophilic and thus more susceptible to initial nucleophilic attack than the C2 position.[5][6] This preference is due to the greater ability to delocalize the negative charge of the Meisenheimer intermediate onto the N1 nitrogen.[7] However, this selectivity is often imperfect. Reaction conditions must be meticulously controlled to favor monosubstitution, yet mixtures of C4-monosubstituted, C2-monosubstituted, and 2,4-disubstituted products are frequently observed, necessitating challenging chromatographic separations.[6]

  • This compound: This reagent offers a powerful solution to the selectivity problem. The C2 position is occupied by a hydroxyl group, which exists in a tautomeric equilibrium with its more stable 2-pyrimidone form. This hydroxyl/amide group is a notoriously poor leaving group under standard SNAr conditions. Consequently, nucleophilic attack is directed almost exclusively to the C4 position, where the bromine atom serves as an effective leaving group.[8] This inherent structural design pre-ordains the reaction to yield a single major regioisomer, dramatically simplifying the reaction outcome and subsequent purification.

Comparative Experimental Analysis: An Amination Case Study

To quantify the advantages, let us consider a common synthetic transformation: the introduction of an amine at the C4 position. The data below summarizes typical outcomes for the reaction of benzylamine with both pyrimidine substrates.

Table 1: Comparison of a Representative C4 Amination Reaction

Parameter2,4-DichloropyrimidineThis compound
Primary Product 2-Chloro-4-(benzylamino)pyrimidine4-(Benzylamino)-2-hydroxypyrimidine
Major Byproduct 2,4-Bis(benzylamino)pyrimidineMinimal to none
Typical Yield (Monosubstituted) 60-75%>90%
Reaction Conditions DIPEA, n-BuOH, 100 °C, 12-18 hK₂CO₃, DMA, 100 °C, 4-8 h
Purification Method Flash Column ChromatographyRecrystallization or Trituration

The experimental data clearly illustrates the superior performance of this compound. It provides a significantly higher yield of the desired C4-substituted product under relatively mild conditions and, most importantly, yields a crude product of high purity that often does not require laborious chromatographic purification.

Visualizing the Synthetic Workflow

The strategic advantage of this compound becomes visually apparent when comparing the synthetic workflows.

G cluster_0 Workflow A: Using 2,4-Dichloropyrimidine Start_A 2,4-Dichloropyrimidine Reaction_A Nucleophilic Substitution (e.g., R-NH₂) Start_A->Reaction_A Mixture Product Mixture: • 4-Nu-2-Cl (Major) • 2,4-diNu (Byproduct) Reaction_A->Mixture Purification_A Flash Column Chromatography Mixture->Purification_A Product_A Isolated 4-Substituted Product Purification_A->Product_A

Figure 1. Typical workflow with 2,4-dichloropyrimidine, highlighting the formation of byproducts.

G cluster_1 Workflow B: Using this compound Start_B This compound Reaction_B Regioselective Nucleophilic Substitution (R-NH₂) Start_B->Reaction_B Crude High-Purity Crude Product Reaction_B->Crude Purification_B Recrystallization or Trituration Crude->Purification_B Product_B Pure 4-Substituted Product Purification_B->Product_B

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-2-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the atomic and molecular architecture of crystalline solids, providing unparalleled insights into the intermolecular interactions that govern physical and biological properties. This guide offers a comparative analysis of the X-ray crystallographic data of 4-Bromo-2-hydroxypyrimidine and its derivatives, compounds of significant interest in medicinal chemistry for their diverse biological activities.[1] We will delve into the nuances of their crystal structures, explore the causal relationships behind experimental choices, and provide detailed protocols to ensure the reproducibility of these critical analyses.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The introduction of a bromine atom and a hydroxyl group at the 4- and 2-positions, respectively, creates a molecule with unique electronic properties and hydrogen bonding capabilities, making it a valuable precursor for the synthesis of novel drug candidates.[1] Understanding the precise spatial arrangement of these functional groups and how they influence crystal packing is crucial for rational drug design and development.[4][5]

Comparative Crystallographic Data of Pyrimidine Derivatives

The solid-state arrangement of molecules, dictated by a delicate balance of intermolecular forces, is fundamental to their macroscopic properties, including solubility, stability, and bioavailability. The following table provides a comparative summary of key crystallographic parameters for this compound and a related derivative, offering a quantitative lens through which to examine their structural differences.

ParameterThis compound4-Bromo-N-(2-hydroxyphenyl)benzamide[6]
Chemical Formula C₄H₃BrN₂OC₁₃H₁₀BrNO₂
Molecular Weight 174.99 g/mol 292.13 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) Data Not Available23.4258 (10)
b (Å) Data Not Available5.6473 (1)
c (Å) Data Not Available9.2464 (3)
α (°) 9090
β (°) 9093.008 (1)
γ (°) 9090
Volume (ų) Data Not Available1221.54 (7)
Z Data Not Available4
Temperature (K) Data Not Available295
Radiation Data Not AvailableMo Kα
Key Interactions Hydrogen bonding via OH and N1.[1]O—H⋯O and N—H⋯O hydrogen bonds, forming chains.[6]
The Significance of Bromination in Pyrimidine Derivatives

The introduction of a bromine atom to the pyrimidine ring, a process that can be achieved through various synthetic methods, significantly influences the molecule's properties.[7] Bromination at the C5 position, for instance, is a common strategy in the synthesis of nucleoside analogs with antiviral and anticancer properties.[7] The bromine atom's size and electronegativity can alter the molecule's shape and electronic distribution, impacting its ability to interact with biological targets.[1] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal packing and molecular recognition.[8]

Experimental Protocols: A Self-Validating System

The integrity of crystallographic data hinges on meticulous experimental execution. The following protocols for synthesis, crystallization, and X-ray data collection are designed to be self-validating, with checkpoints to ensure the quality of the final structure.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through the direct bromination of 2-hydroxypyrimidine.[1] A general and efficient procedure for the bromination of pyrimidine nucleosides utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBH) in aprotic solvents.[7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting pyrimidine derivative in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF).[7]

  • Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) to the solution. The molar equivalents of DBH may need to be optimized for different substrates.

  • Catalysis (Optional): For less reactive substrates, the addition of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the reaction rate.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Crystallization: The Rate-Limiting Step

Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography.[4] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered growth of a crystal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial with a loose cap, allowing the solvent to evaporate slowly over time, leading to crystal formation.[9]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir increases the concentration of the protein, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.[10]

Workflow for X-ray Crystallographic Analysis:

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Caption: General workflow for X-ray crystallographic analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined using methods such as the Patterson function or direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and occupancies.[1]

  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Analysis of Intermolecular Interactions

The crystal packing of this compound derivatives is primarily governed by hydrogen bonding and, in some cases, halogen bonding. The hydroxyl group at the C2 position and the nitrogen atoms within the pyrimidine ring act as hydrogen bond donors and acceptors, respectively.[1] These interactions often lead to the formation of supramolecular structures such as chains or dimers.[6][10]

In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, for example, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains along the crystallographic b-axis.[6] The presence of the bromine atom can introduce additional C—H⋯Br interactions, which, while weaker than conventional hydrogen bonds, can still influence the overall crystal packing.[9][12]

Logical Relationship of Structural Features and Interactions:

interactions Pyrimidine This compound Derivative Hydroxyl Hydroxyl Group (-OH) Pyrimidine->Hydroxyl Bromine Bromine Atom (-Br) Pyrimidine->Bromine RingN Ring Nitrogens Pyrimidine->RingN HBond Hydrogen Bonding Hydroxyl->HBond XBond Halogen Bonding Bromine->XBond RingN->HBond Packing Crystal Packing & Supramolecular Assembly HBond->Packing XBond->Packing

Caption: Key molecular features influencing crystal packing.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive structural information for crystalline solids, other spectroscopic techniques offer complementary data and are essential for characterizing compounds in solution or non-crystalline states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure in solution, providing information about the chemical environment of each atom.[13]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A comprehensive analysis of this compound derivatives should ideally include data from these techniques to provide a complete picture of the molecule's properties in different states.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures and the intermolecular interactions that govern their solid-state properties. This information is critical for understanding their structure-activity relationships and for the rational design of new therapeutic agents.[2] By following rigorous and self-validating experimental protocols, researchers can ensure the generation of high-quality, reproducible crystallographic data, paving the way for advancements in medicinal chemistry and drug development.[14][15][16]

References

A Senior Application Scientist's Guide to Palladium Catalysts for C-N Bond Formation with Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds with pyrimidine scaffolds is a cornerstone of modern synthesis. Aminopyrimidines are privileged structures found in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these critical bonds. However, the selection of the optimal palladium catalyst system from a diverse and evolving landscape can be a formidable challenge.

This guide provides a comparative analysis of common palladium catalysts for the C-N coupling of halopyrimidines. We will delve into the mechanistic underpinnings of catalyst selection, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.

The Catalytic Heart of the Matter: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the key to understanding how these reactions work and how to optimize them.

The generally accepted mechanism involves the oxidative addition of the halopyrimidine to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyrimidine and regenerate the active Pd(0) catalyst.[2] The efficiency of each step is profoundly influenced by the choice of the phosphine ligand attached to the palladium center.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Aminopyrimidine (Product) amido_complex->product Reductive Elimination halopyrimidine Halopyrimidine (Ar-X) halopyrimidine->oa_complex amine Amine (R2NH) amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Power of the Ligand: A Comparative Overview

The evolution of the Buchwald-Hartwig amination is a story of ligand development. Early catalyst systems were limited in scope, but the introduction of sterically hindered and electron-rich phosphine ligands dramatically expanded the reaction's utility, particularly for challenging substrates like chloropyrimidines. Below, we compare some of the most effective and widely used classes of ligands.

Biaryl Monophosphine Ligands: The Workhorses

Ligands such as XPhos , SPhos , RuPhos , and BrettPhos have become indispensable tools for C-N cross-coupling reactions.[3] Their bulky and electron-rich nature facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • BrettPhos is often the ligand of choice for primary amines due to its steric bulk, which favors mono-arylation and prevents the formation of diarylated byproducts.[4]

  • RuPhos tends to be more effective for the coupling of secondary amines, particularly those with significant steric hindrance.[4] This difference in performance is attributed to the distinct rate-limiting steps for each catalyst system; for Pd-BrettPhos, it is often oxidative addition, while for Pd-RuPhos, it can be reductive elimination.[4][5]

Josiphos Ligands: A Class Apart

The Josiphos family of ferrocene-based diphosphine ligands represents a distinct and highly effective class of ligands for C-N coupling reactions.[6] These ligands have shown exceptional activity for the amination of aryl chlorides, including chloropyridines, often at very low catalyst loadings.[6] Their unique bite angle and electronic properties contribute to their high catalytic efficiency.

Performance Data: A Head-to-Head Comparison

The choice of catalyst is highly dependent on the specific halopyrimidine and amine coupling partners. Below are tables summarizing the performance of various palladium catalysts for the amination of different halopyrimidines.

Table 1: Monoamination of 2,4-Dichloropyrimidine

Catalyst/LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C4)Reference
Pd(OAc)₂ / XantphosN-Acetyl-anilineCs₂CO₃Dioxane1001285>95:5[7]
Pd₂(dba)₃ / XPhosAnilineNaOtBuToluene10049210:90[8]
None (SNAr)PiperidineK₂CO₃DMF80297>99:1[8]
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSTHF651683-[8]

Table 2: Amination of 4,6-Dichloropyrimidine

Catalyst/LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₂ / DavePhosAdamantyl-amineNaOtBuDioxane1002478[9]
Pd₂(dba)₂ / Ph-JosiPhosAdamantyl-amineNaOtBuDioxane1002465[9]
Pd₂(dba)₂ / Cy-JosiPhosAdamantyl-amineNaOtBuDioxane1002485[9]

Table 3: Amination of Other Halopyrimidines

HalopyrimidineCatalyst/LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidinePd₂(dba)₃ / Ligand 3N-MethylanilineNaOtBuToluene1001895[10]
2-ChloropyrimidinePd₂(dba)₃ / XantphosMorpholineCs₂CO₃Dioxane1002498[10]
4-Amino-2,6-dichloropyrimidinePd₂(dba)₂ / DavePhosAnilineNaOtBuDioxane1001288[11]
Ligand 3 refers to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

Experimental Protocols

To ensure the successful implementation of these reactions in your laboratory, we provide the following detailed experimental protocols.

General Workflow for Catalyst Screening and Optimization

Catalyst_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Weigh Halopyrimidine, Amine, and Base into a reaction vessel add_solvent Add Anhydrous, Degassed Solvent start->add_solvent add_catalyst Add Palladium Precursor and Ligand (or Precatalyst) add_solvent->add_catalyst inert_atm Purge with Inert Gas (e.g., Argon) add_catalyst->inert_atm heating Heat to Desired Temperature with Stirring inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC) heating->monitoring quench Cool and Quench the Reaction monitoring->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Column Chromatography extract->purify end Characterize Pure Product purify->end

Caption: A typical workflow for screening and optimizing palladium-catalyzed C-N coupling reactions.

Protocol 1: Monoamination of 2,4-Dichloropyrimidine with an Aniline using XPhos Pd G3

This protocol is adapted from literature procedures for the amination of dihalopyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Aniline derivative

  • XPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2,4-dichloropyrimidine (1.0 mmol), the aniline (1.2 mmol), and sodium tert-butoxide (1.5 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated pyrimidine.

Protocol 2: Amination of 5-Bromopyrimidine with a Secondary Amine using a Josiphos Ligand

This protocol is a general procedure based on the high efficiency of Josiphos ligands for such couplings.

Materials:

  • 5-Bromopyrimidine

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A sterically hindered Josiphos ligand (e.g., CyPF-tBu)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous, degassed THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the Josiphos ligand (0.012 mmol, 1.2 mol%) to a dry Schlenk tube.

  • Add anhydrous, degassed THF (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve 5-bromopyrimidine (1.0 mmol) and the secondary amine (1.2 mmol) in anhydrous, degassed THF (3 mL).

  • Add the substrate solution to the catalyst solution via syringe.

  • Add LiHMDS (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The palladium-catalyzed C-N cross-coupling of halopyrimidines is a powerful and indispensable tool in modern organic synthesis. The choice of the catalyst system, particularly the phosphine ligand, is paramount to achieving high yields, selectivity, and functional group tolerance. Biaryl monophosphine ligands like BrettPhos and RuPhos offer excellent performance with a predictable dependence on the steric properties of the amine coupling partner. The Josiphos family of ligands provides a highly active alternative, especially for challenging chloro-heteroaromatic substrates. By understanding the underlying mechanistic principles and leveraging the comparative data and protocols provided in this guide, researchers can confidently navigate the catalyst landscape and efficiently synthesize a diverse range of valuable aminopyrimidine derivatives.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key building blocks is paramount. 4-Bromo-2-hydroxypyrimidine is a valuable intermediate, finding its place in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, grounded in experimental data and practical insights to inform your selection of the most cost-effective and scalable method for your laboratory or production needs.

Introduction to this compound: A Versatile Heterocyclic Building Block

This compound (CAS 548767-83-5) is a functionalized pyrimidine derivative that has garnered significant interest in medicinal chemistry and materials science.[1] The strategic placement of the bromine atom and the hydroxyl group offers two reactive sites for further chemical modifications. The bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] The hydroxyl group, existing in tautomeric equilibrium with its keto form (2-pyrimidinone), provides a handle for etherification, esterification, or conversion to a leaving group. This dual functionality makes this compound a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

This guide will dissect and compare three primary synthetic pathways to this compound:

  • Route 1: Direct Bromination with Elemental Bromine (Br₂)

  • Route 2: Bromination with N-Bromosuccinimide (NBS)

  • Route 3: One-Step Synthesis with Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their cost-effectiveness, safety, environmental impact, and scalability.

Route 1: The Classical Approach - Direct Bromination with Elemental Bromine (Br₂)

Direct bromination of 2-hydroxypyrimidine using elemental bromine is a long-established method for the synthesis of this compound.[1] This electrophilic aromatic substitution reaction relies on the activation of the pyrimidine ring by the hydroxyl group, directing the incoming electrophile (bromine) to the electron-rich positions.

Mechanistic Rationale

The hydroxyl group at the 2-position of the pyrimidine ring is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The bromine molecule becomes polarized, with one bromine atom carrying a partial positive charge that acts as the electrophile. The reaction typically proceeds in a suitable solvent that can facilitate the reaction and dissolve the starting materials.

Caption: Workflow for the direct bromination of 2-hydroxypyrimidine.

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of a similar brominated pyrimidine derivative.

Materials:

  • 2-Hydroxypyrimidine (e.g., 35g)

  • Deionized water (e.g., 250 mL)

  • Elemental Bromine (Br₂) (e.g., 40g)

  • Anhydrous magnesium sulfate

  • 85% Ethanol for recrystallization

Procedure:

  • To a reaction vessel, add 35g of 2-hydroxypyrimidine to 250mL of deionized water.

  • Cool the mixture in an ice-water bath to below 5°C.

  • Slowly add 40g of bromine to the cooled suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

  • Filter the reaction mixture by suction and wash the solid with water until the filtrate is neutral.

  • Dry the crude product over anhydrous magnesium sulfate.

  • The solvent is then removed by distillation.

  • The residue is purified by neutral alumina column chromatography.

  • Recrystallize the purified product from 20 mL of 85% ethanol to yield the final product.[2]

Route 2: The Milder Alternative - Bromination with N-Bromosuccinimide (NBS)

For substrates that are sensitive to the harsh conditions of direct bromination with elemental bromine, N-bromosuccinimide (NBS) offers a milder and more selective alternative.[3] Early methods for the synthesis of this compound utilized NBS in polar aprotic solvents like dimethylformamide (DMF), achieving high yields.[1]

Mechanistic Considerations

NBS serves as a source of electrophilic bromine. The reaction can be initiated by a radical initiator (like AIBN or benzoyl peroxide) or proceed via an ionic pathway, particularly in the presence of an acid catalyst. In the context of electron-rich heterocycles, the reaction is often an electrophilic aromatic substitution. The choice of solvent can significantly influence the reaction mechanism and outcome.

Caption: Workflow for the bromination of 2-hydroxypyrimidine using NBS.

Experimental Protocol

The following is a general procedure for the bromination of an activated heterocyclic compound using NBS, which can be adapted for 2-hydroxypyrimidine.

Materials:

  • 2-Hydroxypyrimidine (e.g., 1g, 6.6 mmol)

  • N-Bromosuccinimide (NBS) (e.g., 1.42g, 8.0 mmol)

  • Carbon tetrachloride (CCl₄) (e.g., 80 mL)

  • Benzoyl peroxide (radical initiator, e.g., 50 mg, 0.2 mmol)

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxypyrimidine (1g, 6.6 mmol) and N-bromosuccinimide (1.42g, 8.0 mmol) in dry carbon tetrachloride (80 mL).

  • Add a catalytic amount of benzoyl peroxide (50 mg, 0.2 mmol).

  • Reflux the mixture under a light source (e.g., a 250 W bulb) for 1.5 to 16 hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide byproduct by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4]

Route 3: The "Green" and Efficient Option - One-Step Synthesis with HBr and H₂O₂

A more contemporary and environmentally conscious approach to the synthesis of this compound involves a one-step reaction using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[1] This method is lauded for its high yield, purity, and reduced environmental impact compared to traditional bromination methods.

Mechanistic Insights

In this process, hydrogen peroxide acts as an in-situ oxidizing agent for hydrobromic acid, generating elemental bromine (Br₂) which then acts as the electrophile for the bromination of 2-hydroxypyrimidine. This method avoids the direct handling of hazardous elemental bromine and utilizes water as a solvent, aligning with the principles of green chemistry.

Caption: Workflow for the one-step synthesis using HBr and H₂O₂.

Experimental Protocol

The following procedure is based on a patented industrial synthesis method.

Materials:

  • 2-Hydroxypyrimidine (e.g., 112.1g, 1 mol)

  • 35% Hydrobromic acid (HBr) (e.g., 462.3g, containing 2 mol of HBr)

  • 30% Hydrogen peroxide (H₂O₂) (e.g., 226.7g, containing 2 mol of H₂O₂)

Procedure:

  • In a suitable reaction vessel, mix 112.1g (1 mol) of 2-hydroxypyrimidine with 462.3g of 35% hydrobromic acid.

  • Add 226.7g of 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 40°C and maintain this temperature for 12 hours.

  • After the reaction is complete, the product can be isolated by filtration and purified as necessary. This method has been reported to produce 5-bromo-2-hydroxypyrimidine, and similar principles apply to the synthesis of the 4-bromo isomer.[5]

Comparative Analysis: A Head-to-Head Evaluation

FeatureRoute 1: Direct Bromination (Br₂)Route 2: N-Bromosuccinimide (NBS)Route 3: HBr/H₂O₂ One-Step Synthesis
Yield Moderate to High (71-78% for a similar substrate)[1]High (>85%)[1]Very High (~94-96%)[1]
Purity Dependent on purificationGenerally high with proper purificationHigh (>98%)[1]
Reagent Cost Bromine: ~$2.70/kgNBS: ~$50-60/kgHBr (48%): ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
23/kg,H2O2(30502-3/kg, H₂O₂ (30-50%): ~2−3/kg,H2​O2​(30−50
0.30-0.60/kg
Safety Concerns Highly toxic, corrosive, and volatile elemental bromine.Irritant, handle with care.[6]Safer reagents, avoids handling of elemental bromine.[1]
Environmental Impact Use of hazardous organic solvents (e.g., benzene, nitrobenzene).[1]Use of chlorinated solvents (e.g., CCl₄) is common."Green" process using aqueous medium, less pollution.[1]
Scalability Possible with stringent safety measures and specialized equipment.[1]Suitable for lab-scale and moderate scale.Highly suitable for industrial scale-up, amenable to flow chemistry.[1]
Procedural Complexity Straightforward but requires careful handling of bromine.Multi-step workup and purification often required.Simplified one-pot procedure.[1]

Cost-Effectiveness Analysis

To provide a more granular cost comparison, let's consider the synthesis of 1 mole (175 g) of this compound. (Note: These are estimations and actual costs will vary based on supplier, scale, and purity of reagents).

RouteStarting Material (2-Hydroxypyrimidine)Brominating AgentEstimated Reagent Cost per Mole of Product
**1: Direct Bromination (Br₂) **~$40-60/kgBromine (~$2.70/kg)Low
2: N-Bromosuccinimide (NBS) ~$40-60/kgNBS (~$50-60/kg)High
3: HBr/H₂O₂ One-Step ~$40-60/kgHBr (~
23/kg)+H2O2(2-3/kg) + H₂O₂ (~2−3/kg)+H2​O2​(
0.50/kg)
Very Low

Analysis:

From a pure reagent cost perspective, the HBr/H₂O₂ one-step synthesis is by far the most economical option. The low cost of both hydrobromic acid and hydrogen peroxide, combined with the high reported yields, makes this route highly attractive for large-scale production.

While direct bromination with elemental bromine also utilizes an inexpensive brominating agent, the associated costs of handling hazardous materials, specialized equipment, and managing hazardous waste from organic solvents can significantly increase the overall process cost, particularly at scale.

The N-Bromosuccinimide (NBS) route is the most expensive in terms of the brominating agent. However, for small-scale laboratory synthesis where milder conditions and high selectivity are prioritized, and the higher cost is not a prohibitive factor, NBS remains a viable and convenient option.

Conclusion and Recommendations

The choice of synthetic route for this compound is a multi-faceted decision that depends on the specific needs of the researcher or organization.

  • For large-scale, industrial production where cost-effectiveness, safety, and environmental impact are primary concerns, the one-step synthesis using hydrobromic acid and hydrogen peroxide is the unequivocally superior choice. Its high yield, use of inexpensive and safer reagents, and aqueous reaction medium make it an efficient and sustainable option.

  • For laboratory-scale synthesis , particularly for the preparation of smaller quantities for research and development, N-Bromosuccinimide (NBS) offers a convenient and milder alternative to elemental bromine, often providing high yields and good selectivity. The higher reagent cost may be justifiable for the ease of handling and reduced safety concerns compared to elemental bromine.

  • Direct bromination with elemental bromine , while a classic method, is increasingly being replaced by safer and more environmentally friendly alternatives. Its use should be carefully considered and is generally only recommended when other methods are not feasible and appropriate safety infrastructure is in place.

By carefully evaluating the trade-offs between cost, yield, safety, and environmental impact, researchers and drug development professionals can select the most appropriate synthetic strategy to efficiently and economically produce this compound for their specific applications.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-hydroxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 4-Bromo-2-hydroxypyrimidine is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Understanding the Hazard Profile: Why Caution is Paramount

This compound, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1] However, its structure necessitates a cautious approach to handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound was not found, data from structurally similar brominated pyridines and pyrimidines indicate several potential hazards:

  • Skin and Eye Irritation: Many brominated heterocyclic compounds are known to cause skin and serious eye irritation.[2][3][4][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][4][5][6][7][8]

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds.[2][6][7]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9][10][11][12][13][14] The foundational principle is "cradle-to-grave" management, which ensures that hazardous waste is handled safely from its point of generation to its final disposal.[12]

Regulatory Aspect Key Requirement Governing Body/Standard
Hazard Communication Proper labeling, access to Safety Data Sheets (SDS), and employee training.OSHA Hazard Communication Standard (29 CFR 1910.1200)[15]
Laboratory Safety Development and implementation of a Chemical Hygiene Plan (CHP).OSHA Laboratory Standard (29 CFR 1910.1450)[9][10][11]
Waste Identification Determination of whether a chemical waste is hazardous.EPA Resource Conservation and Recovery Act (RCRA)[12][14]
Waste Accumulation Proper containerization, labeling, and storage of hazardous waste.EPA Regulations (40 CFR Part 262)[13][16]
Transportation & Disposal Use of licensed transporters and permitted Treatment, Storage, and Disposal Facilities (TSDFs).EPA and Department of Transportation (DOT) Regulations[16]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in a laboratory setting.

Phase 1: Immediate Safety and Waste Collection
  • Don Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear:

    • Nitrile gloves

    • Safety goggles with side shields or a face shield[7]

    • A lab coat[15]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5][15][17][18]

  • Segregate Waste at the Source:

    • Solid Waste: Collect un- or cross-contaminated this compound powder in a designated, compatible, and clearly labeled hazardous waste container.[3][17]

    • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should be placed in a separate, sealed container or bag labeled as hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

Phase 2: Waste Container Management
  • Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12][13]

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".[10][12] Your institution's Environmental Health and Safety (EHS) office will provide specific labeling requirements.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.

Phase 3: Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA. This area should be under the control of the laboratory personnel.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Decision Workflow for Disposal

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: For small spills, use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials to absorb flammable liquids.

  • Clean Up:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[17] Avoid creating dust.

    • For liquid spills, use absorbent pads to soak up the liquid and place them in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, adhering to established protocols, and working closely with your institution's Environmental Health and Safety office, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and when in doubt, seek guidance from your EHS professionals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.